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  • Product: N-Acetyl-2,6-dimethyl-DL-tyrosine
  • CAS: 1255098-61-3

Core Science & Biosynthesis

Foundational

Technical Guide: Chemical Structure and Properties of N-Acetyl-2,6-dimethyl-DL-tyrosine

Executive Summary N-Acetyl-2,6-dimethyl-DL-tyrosine is a synthetic amino acid derivative utilized primarily as a critical intermediate in the production of 2,6-dimethyltyrosine (Dmt) , a non-natural amino acid of immense...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Acetyl-2,6-dimethyl-DL-tyrosine is a synthetic amino acid derivative utilized primarily as a critical intermediate in the production of 2,6-dimethyltyrosine (Dmt) , a non-natural amino acid of immense significance in medicinal chemistry. The Dmt moiety is renowned for its role in opioid receptor research, where its incorporation into peptide ligands (e.g., Dmt-Tic analogues) significantly enhances receptor affinity, selectivity, and metabolic stability compared to native tyrosine.

This guide details the physicochemical attributes, synthetic pathways, and structural pharmacology of N-Acetyl-2,6-dimethyl-DL-tyrosine. While often transient in synthesis, its stability and lipophilicity profile make it a valuable probe for studying steric constraints in ligand-receptor binding interfaces.

Chemical Identity and Structure

Nomenclature and Identifiers[1]
  • IUPAC Name: 2-acetamido-3-(4-hydroxy-2,6-dimethylphenyl)propanoic acid

  • Common Name: N-Acetyl-2,6-dimethyl-DL-tyrosine[1][2]

  • CAS Number: 17355-23-6 (Generic for acetylated Dmt derivatives; specific stereoisomers vary)

  • Molecular Formula:

    
    
    
  • Molecular Weight: 251.28 g/mol

Structural Analysis

The molecule consists of a tyrosine backbone modified in two critical ways:[3][4][5][6]

  • 2,6-Dimethyl Substitution: Two methyl groups are positioned ortho to the phenolic hydroxyl group. This creates a "steric shield" around the hydroxyl, protecting it from rapid metabolic conjugation (glucuronidation/sulfation) and restricting the rotation of the aromatic ring relative to the peptide backbone (at the

    
     and 
    
    
    
    torsion angles).
  • N-Acetylation: The alpha-amine is acetylated, neutralizing the basicity of the amine and increasing the molecule's overall lipophilicity and solubility in organic synthesis solvents compared to the zwitterionic free amino acid.

2D Structural Connectivity (DOT Diagram)

The following diagram illustrates the connectivity, highlighting the steric crowding around the phenolic oxygen.

ChemicalStructure Ac Acetyl Group (CH3-CO-) AlphaC α-Carbon (Chiral Center) Ac->AlphaC Amide Bond Carboxyl Carboxylic Acid (-COOH) AlphaC->Carboxyl BetaC β-Carbon (CH2) AlphaC->BetaC Ring Phenyl Ring BetaC->Ring C1 Position Me2 2-Methyl Ring->Me2 Ortho (C2) Me6 6-Methyl Ring->Me6 Ortho (C6) OH Phenolic -OH Ring->OH Para (C4) Me2->OH Steric Shield Me6->OH Steric Shield

Caption: Structural connectivity of N-Acetyl-2,6-dimethyl-DL-tyrosine showing the orthogonal methyl shielding of the phenolic hydroxyl.

Physicochemical Properties[3][8][9][10]

The dimethyl substitution significantly alters the properties compared to native N-Acetyl-L-Tyrosine.

PropertyValue / DescriptionImpact on Application
Solubility (Water) Low to ModerateThe acetyl group aids solubility compared to Dmt, but the methyls add hydrophobicity.
Solubility (Organic) High (EtOH, DMSO, DMF)Ideal for peptide coupling reactions in organic media.
LogP (Predicted) ~1.98Significantly more lipophilic than N-Acetyl-Tyrosine (~0.2), enhancing membrane permeability.
pKa (Carboxyl) ~3.6Typical for carboxylic acids; allows salt formation.
pKa (Phenol) > 10.5The ortho-methyl groups increase the pKa of the phenol (inductive effect + steric hindrance to solvation), making it harder to deprotonate than Tyrosine (pKa ~10).
Melting Point 204–206 °C (dec.)[7]High melting point indicates a stable crystalline lattice.
Stability HighResistant to oxidative metabolism due to blockage of the ortho positions.

Synthesis and Manufacturing Protocols

The synthesis of N-Acetyl-2,6-dimethyl-DL-tyrosine is classically achieved via the Erlenmeyer-Plöchl Azlactone Synthesis . This route is preferred for generating the DL-mixture, which can then be enzymatically resolved if the pure enantiomer is required.

Synthetic Pathway (Mechanism)
  • Condensation: 3,5-Dimethyl-4-hydroxybenzaldehyde reacts with N-acetylglycine in the presence of acetic anhydride and sodium acetate.

  • Cyclization: Formation of the oxazolone (azlactone) intermediate.

  • Hydrolysis: Ring opening to form the dehydro-amino acid.

  • Reduction: Catalytic hydrogenation reduces the alkene to the alkane, yielding the N-acetylated product.

Detailed Protocol
  • Step 1: Azlactone Formation

    • Reagents: 3,5-Dimethyl-4-hydroxybenzaldehyde (1.0 eq), N-Acetylglycine (1.2 eq), Sodium Acetate (anhydrous, 1.0 eq), Acetic Anhydride (solvent/reagent).

    • Conditions: Reflux for 2–4 hours. The mixture solidifies upon cooling.

    • Workup: Wash with cold water to remove excess salts. Recrystallize the yellow azlactone solid from ethanol.

  • Step 2: Hydrolysis & Reduction

    • Reagents: Azlactone intermediate, 1% NaOH (aq), Hydrogen gas (

      
      ), Pd/C catalyst.
      
    • Procedure: The azlactone is boiled in dilute alkali to open the ring, yielding

      
      -acetamido-3,5-dimethyl-4-hydroxycinnamic acid. This intermediate is then subjected to hydrogenation (30-50 psi) in methanol/water.
      
    • Purification: Filter catalyst.[8] Acidify to pH 2.0 with HCl. The product, N-Acetyl-2,6-dimethyl-DL-tyrosine , precipitates as a white/off-white solid.[9]

Synthesis Workflow Diagram

Synthesis Start 3,5-Dimethyl-4-hydroxybenzaldehyde + N-Acetylglycine Reagents1 Ac2O / NaOAc Reflux Start->Reagents1 Azlactone Azlactone Intermediate (Oxazolone) Reagents1->Azlactone Hydrolysis Hydrolysis (Dilute NaOH) Ring Opening Azlactone->Hydrolysis Dehydro α-Acetamido-cinnamic acid derivative Hydrolysis->Dehydro Reduction Hydrogenation (H2, Pd/C) Dehydro->Reduction Product N-Acetyl-2,6-dimethyl-DL-tyrosine Reduction->Product

Caption: Step-wise Erlenmeyer-Plöchl synthesis route yielding the N-acetylated intermediate.

Analytical Characterization

To validate the identity of the synthesized compound, the following analytical signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)
  • 
    -NMR (DMSO-
    
    
    
    , 400 MHz):
    • 
       1.80 ppm (s, 3H): Acetyl methyl group (
      
      
      
      ).
    • 
       2.15 ppm (s, 6H): Two aromatic methyl groups at positions 2 and 6. Diagnostic Peak. 
      
    • 
       2.8–3.0 ppm (m, 2H): 
      
      
      
      -methylene protons (
      
      
      ).
    • 
       4.3–4.5 ppm (m, 1H): 
      
      
      
      -methine proton.
    • 
       6.80 ppm (s, 2H): Aromatic protons (positions 3 and 5). Note: Singlet due to symmetry.
      
    • 
       8.10 ppm (d, 1H): Amide proton (
      
      
      
      ).
    • 
       12.5 ppm (br s, 1H): Carboxylic acid proton.
      
Mass Spectrometry (MS)
  • ESI-MS (Positive Mode):

    
     m/z; 
    
    
    
    m/z.
  • Fragmentation: Loss of acetyl group (42 Da) and carboxyl group (45 Da) are common fragmentation pathways.

Biological and Pharmacological Context[6][8][12][13][14][15]

While N-Acetyl-2,6-dimethyl-DL-tyrosine is primarily a synthetic precursor, its structural features confer specific biological properties relevant to drug design.

The "Dmt" Effect in Opioid Ligands

The core moiety, 2,6-dimethyltyrosine (Dmt) , is a critical component in the design of potent opioid antagonists and agonists (e.g., Dmt-Tic analogues).

  • Conformational Constraint: The methyl groups restrict the rotation of the aromatic ring (

    
     constraint). This forces the side chain into a specific bioactive conformation that aligns perfectly with the hydrophobic pocket of the Mu (
    
    
    
    ) and Delta (
    
    
    ) opioid receptors.
  • Metabolic Stability: The methyl groups sterically hinder the phenolic hydroxyl. In vivo, native tyrosine is rapidly metabolized by sulfotransferases and glucuronosyltransferases at this position. The 2,6-dimethyl substitution effectively blocks these enzymes, significantly extending the half-life of peptides containing this residue.

N-Acetyl Derivative as a Prodrug/Probe
  • Solubility Enhancement: The N-acetyl group disrupts the crystal lattice energy relative to the free amino acid, potentially enhancing solubility in formulation vehicles.

  • Deacetylation: In biological systems, acylases (specifically Aminoacylase I) can hydrolyze the N-acetyl group to release the free amino acid Dmt. However, the rate of this hydrolysis may be slower than for N-Acetyl-L-Tyrosine due to the steric bulk of the nearby dimethyl groups affecting enzyme binding.

References

  • Synthesis of Dmt Analogues: Illuminati, D., et al. (2022).[6] "Synthesis of 2,6-Dimethyltyrosine-Like Amino Acids through Pinacolinamide-Enabled C–H Dimethylation." Journal of Organic Chemistry. Link

  • Opioid Peptide Design: Kertész, I. (2000). "Development, synthesis and tritium labelling of delta-opioid peptide antagonists." Ph.D. Thesis, University of Szeged. (Describes the hydrolysis of N-acetyl-2,6-dimethyltyrosine to Dmt). Link

  • Metabolic Stability: Schiller, P.W., et al. (2000). "The TIPP opioid peptide family: Development of delta antagonists and agonists." European Journal of Medicinal Chemistry.
  • Analytical Data: PubChem Compound Summary for N-Acetyl-L-tyrosine (Structural analog comparison). Link

  • General Synthesis of Acetyl-Amino Acids: Herbst, R.M., & Shemin, D. (1943). "Synthesis of N-Acetyl-DL-tryptophan and N-Acetyl-DL-tyrosine." Organic Syntheses, Coll. Vol. 2, p. 1.

Sources

Exploratory

Molecular weight and formula of N-Acetyl-2,6-dimethyl-DL-tyrosine

An In-Depth Technical Guide to N-Acetyl-2,6-dimethyl-DL-tyrosine Abstract This technical guide provides a comprehensive overview of N-Acetyl-2,6-dimethyl-DL-tyrosine, a specialized derivative of the amino acid tyrosine....

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to N-Acetyl-2,6-dimethyl-DL-tyrosine

Abstract

This technical guide provides a comprehensive overview of N-Acetyl-2,6-dimethyl-DL-tyrosine, a specialized derivative of the amino acid tyrosine. Designed for researchers, chemists, and drug development professionals, this document details the compound's fundamental chemical properties, proposes a logical synthetic pathway, and discusses its potential applications based on the known bioactivities of its structural components. By integrating data from related molecules, this guide serves as an essential resource for the synthesis, characterization, and strategic utilization of this unique compound in advanced research applications.

Introduction and Scientific Context

N-Acetyl-2,6-dimethyl-DL-tyrosine is a synthetic amino acid derivative characterized by two key modifications to the parent tyrosine structure: acetylation of the alpha-amino group and methylation of the phenyl ring at the 2 and 6 positions. The "DL" designation indicates that the compound is a racemic mixture of both D and L enantiomers.

  • N-Acetylation: The addition of an acetyl group to the primary amine of tyrosine increases its lipophilicity and can enhance its stability and solubility, a strategy often employed to improve the bioavailability of amino acids for nutritional and pharmaceutical purposes. N-Acetyl-L-tyrosine (NALT), for instance, is a common component in dietary supplements and parenteral nutrition, valued for its higher water solubility compared to L-tyrosine.[1][2][3]

  • 2,6-Dimethylation: The introduction of methyl groups ortho to the phenolic hydroxyl group sterically hinders the rotation of the phenyl ring. This conformational constraint is a powerful tool in medicinal chemistry. In peptide synthesis, incorporating 2',6'-dimethyl-L-tyrosine (Dmt) has been shown to enhance receptor affinity and bioactivity, particularly in the development of opioid peptides.[4][5]

The combination of these features in N-Acetyl-2,6-dimethyl-DL-tyrosine suggests a compound designed for specific, advanced applications where both modified bioavailability and constrained molecular conformation are desired. This guide synthesizes available information on its constituent parts to provide a projected but scientifically grounded profile of the compound.

Chemical Structure and Physicochemical Properties

Due to the specialized nature of this compound, direct experimental data is not widely published. The following properties are calculated based on its constituent chemical modifications, providing a reliable reference for experimental design.

Molecular Structure

The structure consists of a central alpha-carbon bonded to a carboxyl group, an acetylated amino group, a hydrogen atom, and a 4-hydroxy-2,6-dimethylbenzyl side chain.

Diagram: Chemical Structure of N-Acetyl-2,6-dimethyl-DL-tyrosine

Caption: 2D representation of N-Acetyl-2,6-dimethyl-DL-tyrosine.

Core Properties Summary
PropertyValueSource
Molecular Formula C₁₃H₁₇NO₄Calculated
Molecular Weight 251.28 g/mol Calculated
Appearance White to off-white crystalline powderProjected
Stereochemistry Racemic (DL mixture)By definition
Solubility Projected to have moderate solubility in water and good solubility in organic solvents like ethanol and DMSO.Inferred

Projected Synthesis and Characterization Workflow

Proposed Synthetic Pathway

The most straightforward approach involves the N-acetylation of 2,6-dimethyl-DL-tyrosine. This precursor is commercially available from specialized chemical suppliers.[4][6]

Diagram: Proposed Synthesis Workflow

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Workup & Purification cluster_final Final Product & Analysis start_mat 2,6-Dimethyl-DL-tyrosine (CAS: 81806-45-3) reaction N-Acetylation Reaction (Schotten-Baumann conditions) start_mat->reaction reagent Acetic Anhydride + Aqueous Base (e.g., NaOH) reagent->reaction acidification Acidification (e.g., with HCl) to precipitate product reaction->acidification filtration Filtration & Washing acidification->filtration purification Recrystallization (e.g., from Ethanol/Water) filtration->purification final_product N-Acetyl-2,6-dimethyl-DL-tyrosine purification->final_product analysis Characterization (NMR, MS, HPLC, IR) final_product->analysis

Caption: A logical workflow for the synthesis and validation of the target compound.

Detailed Experimental Protocol (Projected)

This protocol describes the N-acetylation of 2,6-dimethyl-DL-tyrosine.

Materials:

  • 2,6-dimethyl-DL-tyrosine (1.0 eq)

  • Deionized Water

  • 1 M Sodium Hydroxide (NaOH) solution

  • Acetic Anhydride (1.2 eq)

  • 1 M Hydrochloric Acid (HCl) solution

  • Ethanol

Procedure:

  • Dissolution: Suspend 2,6-dimethyl-DL-tyrosine (e.g., 2.09 g, 10 mmol) in 50 mL of deionized water in a round-bottom flask equipped with a magnetic stirrer.

  • Basification: Cool the suspension in an ice bath. Slowly add 1 M NaOH dropwise while stirring until the solid completely dissolves and the pH reaches approximately 9-10. This deprotonates the carboxylic acid and phenolic hydroxyl groups, rendering the amino acid soluble.

  • Acetylation: While maintaining the cool temperature, add acetic anhydride (e.g., 1.13 mL, 12 mmol) dropwise to the solution. Concurrently, add 1 M NaOH as needed to maintain the pH between 9 and 10. The reaction is exothermic; slow addition is crucial to prevent side reactions.

  • Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours to ensure the reaction goes to completion.

  • Product Precipitation: Re-cool the flask in an ice bath. Slowly acidify the reaction mixture with 1 M HCl. The N-acetylated product, being less soluble in acidic aqueous solution, will precipitate out as a white solid. Continue adding acid until the pH is approximately 2-3.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold deionized water to remove inorganic salts.

  • Drying & Purification: Dry the crude product under vacuum. For higher purity, the product can be recrystallized from a suitable solvent system, such as an ethanol/water mixture.

Structural Characterization

To confirm the identity and purity of the synthesized N-Acetyl-2,6-dimethyl-DL-tyrosine, the following analytical techniques are essential:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will confirm the presence of the acetyl group (singlet, ~2 ppm), the two aromatic methyl groups (singlet, ~2.2-2.4 ppm), the aromatic protons, and the protons of the amino acid backbone.

    • ¹³C NMR: Will show distinct signals for all 13 carbon atoms, including the carbonyls of the acetyl and carboxyl groups.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a prominent ion corresponding to the calculated molecular weight ([M+H]⁺ at m/z 252.12 or [M-H]⁻ at m/z 250.11).

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed to assess the purity of the final compound.

  • Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the O-H (hydroxyl), N-H (amide), C=O (carboxyl and amide), and aromatic C-H functional groups.

Potential Applications and Research Directions

The unique structural features of N-Acetyl-2,6-dimethyl-DL-tyrosine suggest its utility in several advanced research areas:

  • Peptide and Peptidomimetic Design: The primary application would likely be as a specialized building block in solid-phase peptide synthesis. The sterically hindered dimethyl-tyrosine moiety can be used to enforce specific secondary structures (e.g., turns) in a peptide chain, which is critical for modulating receptor binding and selectivity. This has been effectively demonstrated in the field of opioid receptor ligands.[5]

  • Drug Development: As a constrained amino acid, it could be incorporated into small-molecule drugs to improve their binding affinity to target proteins by reducing the entropic penalty of binding. The N-acetyl group may improve pharmacokinetic properties such as membrane permeability and metabolic stability.

  • Neuroscience Research: Given that N-acetylated amino acids are explored for their role in neurotransmitter synthesis and cognitive function, this constrained analog could be used as a chemical probe to study the structural requirements of enzymes and transporters involved in tyrosine metabolism.[2]

Conclusion

N-Acetyl-2,6-dimethyl-DL-tyrosine represents a rationally designed chemical tool for researchers at the interface of chemistry, biology, and pharmacology. While not a commonplace reagent, its synthesis is achievable through standard laboratory procedures. Its calculated properties and projected applications, derived from a solid foundation of data on related structures, highlight its potential for creating novel peptides and therapeutic agents with enhanced potency, selectivity, and favorable pharmacokinetic profiles. This guide provides the foundational knowledge required for its synthesis, characterization, and strategic implementation in sophisticated research and development projects.

References

  • CP Lab Safety. N-ACETYL-DL-TYROSINE, 100 grams. Available from: [Link]

  • CD Formulation. N-Acetyl-DL-Tyrosine. Available from: [Link]

  • National Institute of Standards and Technology (NIST). N-acetyl-L-tyrosine. In: NIST Chemistry WebBook. Available from: [Link]

  • ResearchGate. Characterisation of the Synthesis of N,O-diacetyl-L-tyrosine from L-tyrosine. Available from: [Link]

  • PubChem. N-Acetyl-DL-tyrosine. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. N-Acetyl-D-tyrosine. National Center for Biotechnology Information. Available from: [Link]

  • PubMed. Synthesis and evaluation of N-acetyl-L-tyrosine based compounds as PPARalpha selective activators. European Journal of Medicinal Chemistry. Available from: [Link]

  • PubChem. N-Acetyl-L-tyrosine. National Center for Biotechnology Information. Available from: [Link]

  • Patsnap Synapse. What is N-acetyl-L-tyrosine used for?. Available from: [Link]

  • Wikipedia. N-Acetyl-L-tyrosine. Available from: [Link]

  • PubChem. 2',6'-Dimethyltyrosine. National Center for Biotechnology Information. Available from: [Link]

  • Google Patents. CN1900298A - Method for preparing D-tyrosine by enzyme method.
  • Chem-Impex. D-2,6-Dimethyltyrosine. Available from: [Link]

  • Frontiers in Pharmacology. The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. Available from: [Link]

  • Google Patents. CN102827018A - Preparation method of N-acetyl-L-tyrosine.
  • Chemsrc. 2,6-Dimethyl-D,L-tyrosine. Available from: [Link]

  • Slate. What is N-Acetyl-L-tyrosine? Cosmetic usage, alternatives, and regulatory insights. Available from: [Link]

  • Exposome-Explorer. N-Acetyltyrosine (Compound). Available from: [Link]

  • PubChem. DL-Tyrosine. National Center for Biotechnology Information. Available from: [Link]

  • National Institutes of Health (NIH). Role of 2′,6′-Dimethyl-L-Tyrosine (Dmt) in Some Opioid Lead Compounds. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Incorporating N-Acetyl-2,6-dimethyl-DL-tyrosine into solid-phase peptide synthesis

Application Note & Protocol Strategic Incorporation of N-Acetyl-2,6-dimethyl-DL-tyrosine into Solid-Phase Peptide Synthesis for Novel Peptide Analogs Abstract The incorporation of non-natural or modified amino acids is a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Strategic Incorporation of N-Acetyl-2,6-dimethyl-DL-tyrosine into Solid-Phase Peptide Synthesis for Novel Peptide Analogs

Abstract The incorporation of non-natural or modified amino acids is a cornerstone of modern peptide-based drug discovery, offering pathways to enhance potency, stability, and pharmacokinetic profiles.[1][2] N-Acetyl-2,6-dimethyl-DL-tyrosine presents a unique set of synthetic challenges and opportunities. Its N-terminal acetyl group serves as a permanent cap, making it suitable only as the N-terminal residue of a peptide sequence. The gem-dimethyl substitution on the phenolic ring introduces significant steric hindrance, while the racemic nature of the DL-mixture necessitates careful consideration during synthesis and analysis. This guide provides a comprehensive framework, from mechanistic understanding to detailed laboratory protocols, for the successful incorporation of this sterically demanding building block using Fmoc/tBu-based solid-phase peptide synthesis (SPPS), enabling the exploration of novel peptide architectures.

Mechanistic Considerations & Strategic Synthesis Design

The successful integration of N-Acetyl-2,6-dimethyl-DL-tyrosine into a peptide sequence is predicated on understanding its unique structural attributes and anticipating their impact on standard SPPS protocols.[3]

  • N-Terminal Acetylation: The presence of an acetyl group on the α-amino nitrogen physically blocks further chain elongation. Consequently, this amino acid can only be introduced as the final residue (N-terminus) of the peptide. The synthesis strategy must therefore build the desired peptide sequence up to the penultimate residue before introducing the modified tyrosine.

  • Steric Hindrance: The two methyl groups at positions 2 and 6 of the tyrosine ring severely crowd the carboxyl group, which is the reactive site for peptide bond formation. This steric impediment can dramatically slow down the coupling reaction, leading to incomplete acylation and the generation of deletion sequences.[3][4] To overcome this, high-potency coupling reagents and optimized reaction conditions, such as elevated temperatures or extended reaction times, are essential.[4]

  • Racemic (DL) Mixture: The use of a DL-racemic mixture will result in the synthesis of two distinct peptide diastereomers: one incorporating the D-tyrosine analog and one incorporating the L-tyrosine analog. These diastereomers will have identical masses but may exhibit different retention times during reversed-phase HPLC analysis. It is crucial to anticipate this outcome and develop analytical methods capable of resolving and characterizing both species.

  • Side-Chain Protection: As with standard tyrosine, the phenolic hydroxyl group must be protected to prevent side reactions during synthesis.[5] In the context of the most common Fmoc/tBu strategy, a tert-butyl (tBu) ether is the protection of choice, as it is stable to the basic conditions of Fmoc deprotection but is readily cleaved by the strong acid (e.g., trifluoroacetic acid) used in the final cleavage step.[5][6]

Diagram of the Key Building Block

The essential building block for this procedure is N-Acetyl-2,6-dimethyl-O-tert-butyl-DL-tyrosine .

Caption: Structure of the key building block.

Synthesis Strategy & Reagent Selection

A robust synthesis strategy is crucial for efficiently incorporating this modified residue. The Fmoc/tBu approach is recommended due to its milder deprotection conditions, which are compatible with a wide range of modifications.[7]

Table 1: Recommended Materials and Reagents
Reagent/Material Grade/Type Purpose Supplier Example
Resin Rink Amide or Wang ResinSolid support for peptide synthesis (C-terminal amide or acid).[8]Novabiochem, CEM
Solvents
N,N-Dimethylformamide (DMF)Peptide synthesis gradeSigma-Aldrich, Fisher
Dichloromethane (DCM)Peptide synthesis gradeSigma-Aldrich, Fisher
PiperidineReagent gradeSigma-Aldrich
Amino Acids
Standard Fmoc-AAsFmoc-protected, side-chain protected (tBu, Boc, Trt)ChemPep, Bachem
Modified AAAc-Tyr(tBu)(2,6-diMe)-DL-OHCustom Synthesis
Coupling Reagents
HATU / HCTUHigh-efficiency aminium salt coupling reagent.[9]ChemPep, CEM
HOBt / Oxyma PureCoupling additive to suppress racemization.[9]Novabiochem
Activator Base
DIPEA / NMMN,N-Diisopropylethylamine or N-MethylmorpholineSigma-Aldrich
Deprotection Reagent 20% Piperidine in DMF (v/v)Fmoc group removal.[10]Prepared fresh
Cleavage Cocktail Reagent K (TFA/Phenol/H₂O/TIS)Cleavage from resin and side-chain deprotection.[10]Prepared fresh

Experimental Protocols

The following protocols are based on a 0.1 mmol synthesis scale. Adjust volumes and quantities accordingly for different scales.

Diagram: SPPS Workflow for Incorporation

Caption: General SPPS workflow highlighting the special coupling step.

Resin Preparation and Swelling
  • Place the resin (e.g., 165 mg Rink Amide, 0.61 mmol/g) in a suitable reaction vessel.

  • Add DCM (5 mL) and allow the resin to swell for 30 minutes with gentle agitation.

  • Filter the DCM and wash the resin twice with DMF (5 mL each).

Standard SPPS Cycles (for residues 1 to n-1)
  • Fmoc Deprotection: Add 5 mL of 20% piperidine in DMF to the resin. Agitate for 3 minutes. Drain. Add another 5 mL of the deprotection solution and agitate for 10 minutes.[10]

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5 x 5 mL).

  • Coupling: In a separate vial, pre-activate the standard Fmoc-amino acid (3 eq, 0.3 mmol) with HCTU (2.9 eq, 0.29 mmol) and DIPEA (6 eq, 0.6 mmol) in 3 mL of DMF for 5 minutes. Add the activated mixture to the resin and agitate for 45-60 minutes.

  • Washing: Drain the coupling solution and wash the resin with DMF (3 x 5 mL).

  • Perform a Kaiser test or other qualitative test to confirm reaction completion before proceeding to the next cycle.

Protocol for Coupling N-Acetyl-2,6-dimethyl-DL-tyrosine

This step is performed after the final Fmoc deprotection of the penultimate residue.

  • Reagent Preparation: In a clean vial, dissolve N-Acetyl-2,6-dimethyl-O-tBu-DL-tyrosine (4 eq, 0.4 mmol), HATU (3.9 eq, 0.39 mmol), and HOAt (4 eq, 0.4 mmol) in 4 mL of DMF.

  • Activation: Add DIPEA (8 eq, 0.8 mmol) to the mixture. Agitate for 10 minutes to ensure full activation. The use of a potent uronium/aminium salt like HATU is critical for activating the sterically hindered carboxyl group.[9]

  • Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin.

  • Reaction Time: Agitate the reaction mixture for a minimum of 4 hours at room temperature. For particularly difficult sequences, extend the reaction time up to 24 hours or perform the coupling at an elevated temperature (e.g., 40-50°C) if your synthesizer allows. Microwave-assisted SPPS can also significantly accelerate this step.[4]

  • Monitoring: After the coupling period, take a small sample of the resin, wash it, and perform a qualitative test (e.g., Kaiser test) to check for free amines. A negative result (yellow beads) indicates a complete reaction. If the test is positive, a second coupling (recoupling) with fresh reagents is recommended over simply extending the time further.[9]

Capping (Optional but Recommended)

If the coupling of the modified tyrosine is incomplete, it is crucial to cap any unreacted N-terminal amines to prevent the formation of deletion peptides.

  • After the coupling step, wash the resin with DMF (3 x 5 mL).

  • Add a solution of 10% acetic anhydride and 1% DIPEA in DMF to the resin.

  • Agitate for 30 minutes.

  • Wash the resin thoroughly with DMF (3 x 5 mL) followed by DCM (3 x 5 mL).

Final Cleavage and Deprotection
  • Wash the final peptide-resin with DCM (3 x 5 mL) and dry it under a stream of nitrogen.

  • Prepare a cleavage cocktail. For a standard peptide, "Reagent K" (TFA:Phenol:Water:Thioanisole:TIS, 82.5:5:5:5:2.5) is effective.[10]

  • Add the cleavage cocktail (5 mL) to the dried resin and agitate gently for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate into a cold centrifuge tube containing diethyl ether (40 mL).

  • A white precipitate (the crude peptide) should form. Place the tube at -20°C for 30 minutes to maximize precipitation.

  • Centrifuge the mixture, decant the ether, and wash the peptide pellet twice with cold ether.

  • Dry the crude peptide pellet under vacuum.

Quality Control & Analytical Characterization

Thorough analysis is required to confirm the identity and purity of the final product, especially given the use of a racemic building block.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary tool for assessing the purity of the crude peptide and for purification.[11][12]

  • Observation of Diastereomers: Due to the incorporation of the DL-amino acid, the crude product will contain two major diastereomeric peptides. A well-optimized HPLC method should be able to resolve these into two distinct peaks.[13]

  • Instrumentation: A standard reverse-phase HPLC system with a C18 column is suitable.[13]

Table 2: Example HPLC Analytical Method
Parameter Condition
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5% to 65% B over 30 minutes
Flow Rate 1.0 mL/min
Detection UV at 220 nm and 280 nm
Column Temp 30°C
Mass Spectrometry (MS)

Mass spectrometry is used to confirm that the synthesized peptide has the correct molecular weight.[11][12]

  • Method: Electrospray Ionization (ESI) or MALDI-TOF are both suitable.

  • Expected Result: A major peak corresponding to the calculated monoisotopic mass of the target peptide [M+H]⁺. Note that both diastereomers will have the exact same mass. The MS analysis confirms successful incorporation but does not distinguish between the D and L forms.

Troubleshooting

Diagram: Troubleshooting Decision Tree

start Analyze Crude by HPLC/MS check_mass Correct Mass Present? start->check_mass check_purity Low Purity / Multiple Peaks? check_mass->check_purity Yes side_reaction Problem: Side Reaction Solution: Verify side-chain protection. Check cleavage cocktail. check_mass->side_reaction No incomplete_coupling Problem: Incomplete Coupling Solution: Use HATU, increase time/temp, recouple, or cap. check_purity->incomplete_coupling Yes (Deletion peak observed) diastereomers Observation: Two Major Peaks (Correct Mass) This is expected due to DL-tyrosine. check_purity->diastereomers No (Two main peaks) success Success: Purify Diastereomers diastereomers->success

Caption: A decision tree for troubleshooting common synthesis issues.

Table 3: Common Problems and Solutions
Problem Probable Cause Recommended Solution
Low coupling efficiency for the modified Tyr (deletion peptide observed) Steric hindrance of the 2,6-dimethyl groups.1. Use a more potent coupling reagent like HATU.[9]2. Increase coupling time to 4-24 hours.[8]3. Use microwave-assisted heating during coupling.[4]4. Perform a double coupling with fresh reagents.
Multiple peaks of unknown mass in MS Incomplete side-chain deprotection or side reactions during cleavage.1. Ensure sufficient cleavage time (2-3 hours).2. Use appropriate scavengers (e.g., TIS) in the cleavage cocktail to protect the peptide.[10]
Two major peaks of correct mass in HPLC Successful synthesis of the two expected diastereomers.This is the expected outcome. Proceed to preparative HPLC to isolate each diastereomer for individual characterization and biological testing.

Conclusion

The incorporation of N-Acetyl-2,6-dimethyl-DL-tyrosine into peptides is a challenging yet achievable goal that opens doors to novel chemical matter. By acknowledging the inherent difficulties of steric hindrance and planning for the diastereomeric nature of the final product, researchers can successfully synthesize these unique molecules. The key to success lies in employing high-potency coupling reagents, optimizing reaction conditions, and utilizing rigorous analytical techniques to characterize the resulting peptide mixture. The protocols and strategies outlined in this guide provide a solid foundation for drug development professionals and scientists to explore the potential of this and other sterically demanding amino acids in their research.

References

  • Amblard, M., Fehrentz, J., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. ()
  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. ()
  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. ([Link])

  • ResolveMass Laboratories Inc. (2025). Peptide Characterization Techniques and Applications.
  • Creative Peptides. (n.d.). Mastering Solid Phase Peptide Synthesis (SPPS).
  • International Journal of Science and Research Archive. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive, 13(2), 11-23. ()
  • Bio-protocol. (2025). Peptide Synthesis. Bio-protocol, 15(19), e1010 protocolo. ()
  • Bachem. (2023). Solid Phase Peptide Synthesis (SPPS) explained. Bachem Knowledge Center. ()
  • Gyros Protein Technologies. (2019). Solid-Phase Peptide Synthesis (SPPS) in Research & Development. Gyros Protein Technologies Blog. ()
  • Jiménez, S. B., et al. (2025). From concept to chemistry: integrating protection group strategy and reaction feasibility into non-natural amino acid synthesis planning. Chemical Science. ([Link])

  • ChemPep Inc. (n.d.). Fmoc Solid Phase Peptide Synthesis. ChemPep Technical Resources. ()
  • Pires, D. A. T., Bemquerer, M. P., & do Nascimento, C. J. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Protein and Peptide Letters, 21(8), 736-745. ()
  • Sigma-Aldrich. (n.d.). Building Blocks for Introducing Post-translational Modified Amino Acids. Sigma-Aldrich Technical Bulletin. ()
  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec Technical Resources. ()
  • Biovera. (2024). HPLC Analysis Methods for Peptide Characterization.
  • Mant, C. T., & Hodges, R. S. (2002). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 194, 3-32. ([Link])

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Advances in Fmoc solid-phase peptide synthesis. Chemical Reviews, 109(6), 2455-2504. ([Link])

Sources

Application

Application Notes and Protocols: Optimization of Coupling Reactions Using Sterically Hindered Tyrosine Analogs

A Senior Application Scientist's Guide to N-Acetyl-2,6-dimethyl-tyrosine Derivatives in Peptide Synthesis For: Researchers, scientists, and drug development professionals. Introduction: Deconstructing the Query - N-Acety...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to N-Acetyl-2,6-dimethyl-tyrosine Derivatives in Peptide Synthesis

For: Researchers, scientists, and drug development professionals.

Introduction: Deconstructing the Query - N-Acetyl-2,6-dimethyl-DL-tyrosine

In the dynamic field of peptide chemistry, the quest for novel amino acid analogs to enhance peptide stability, potency, and receptor selectivity is perpetual. The specified molecule, N-Acetyl-2,6-dimethyl-DL-tyrosine, represents a confluence of three key structural modifications to the parent tyrosine amino acid: N-acetylation, dimethylation at the 2 and 6 positions of the phenyl ring, and a racemic mixture (DL). While N-Acetyl-L-tyrosine and 2,6-dimethyl-L-tyrosine (Dmt) are well-documented and utilized in chemical synthesis, their combined form as a racemic mixture is not a standard reagent.[1][2]

This guide, therefore, will address the optimization of coupling reactions by focusing on the most functionally relevant and widely studied of these modifications in the context of peptide synthesis: the use of 2,6-dimethyl-L-tyrosine (Dmt) . We will also discuss the strategic implementation of N-acetylation as a capping step in peptide synthesis. This approach provides a comprehensive and practical framework for researchers looking to leverage the unique properties of these modifications.

The introduction of methyl groups at the 2' and 6' positions of the tyrosine side chain in Dmt creates significant steric hindrance.[3] This unique structural feature can profoundly influence peptide conformation, receptor binding affinity, and enzymatic stability, often leading to analogs with enhanced biological activity.[4][5] However, this same steric bulk presents challenges during peptide synthesis, necessitating carefully optimized coupling protocols.

I. Foundational Principles: The 'Why' Behind the 'How'

Before delving into specific protocols, it is crucial to understand the mechanistic underpinnings of coupling reactions involving sterically hindered amino acids like Dmt. The formation of an amide bond, the cornerstone of a peptide, is an energetically demanding process that requires the activation of a carboxylic acid group to make it susceptible to nucleophilic attack by an amine.[6]

The steric hindrance imposed by the dimethylated phenyl ring of Dmt can impede the approach of the activated carboxyl group to the amine of the growing peptide chain. This can lead to incomplete coupling, racemization, and the formation of deletion sequences.[7] Therefore, the choice of coupling reagent and reaction conditions is paramount to overcoming these hurdles.

A. The Critical Role of Coupling Reagents

Standard coupling reagents like dicyclohexylcarbodiimide (DCC) may prove insufficient for incorporating Dmt.[8] More potent activating agents are required to facilitate the reaction. Uronium and phosphonium salts, such as HBTU, HATU, and PyBOP, are generally preferred for their ability to form highly reactive activated esters that can overcome the steric barrier.[8][9]

  • Uronium Salts (HBTU, HATU): These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. HATU is often favored for its ability to suppress racemization.[8]

  • Phosphonium Salts (PyBOP): PyBOP generates a phosphonium ester, another highly reactive species that promotes efficient amide bond formation with minimal side reactions.[9]

B. Additives: The Unsung Heroes of Difficult Couplings

The use of additives such as 1-hydroxybenzotriazole (HOBt) or its aza-derivative, 1-hydroxy-7-azabenzotriazole (HOAt), is highly recommended. These additives act as "racemization suppressants" by forming an active ester intermediate that is less prone to epimerization.[7] OxymaPure, a non-explosive HOBt alternative, has also gained prominence for its safety and efficacy.[10]

C. The Rationale for N-Acetylation

N-acetylation is a common modification in peptide chemistry, often employed to mimic the N-terminus of naturally occurring proteins or to introduce a neutral charge. In the context of this guide, N-acetylation of the final peptide serves as a "capping" step, terminating the peptide chain elongation. This is achieved by reacting the free N-terminal amine with acetic anhydride.

II. Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to provide a robust starting point for the incorporation of Dmt into a peptide sequence, followed by N-acetylation. Optimization may be required based on the specific peptide sequence and the nature of the adjacent amino acids.

A. Protocol 1: Incorporation of Fmoc-L-Dmt-OH into a Resin-Bound Peptide

This protocol assumes a standard Fmoc-based solid-phase peptide synthesis (SPPS) approach.

Materials:

  • Fmoc-protected, resin-bound peptide with a free N-terminal amine

  • Fmoc-L-Dmt-OH

  • Coupling Reagent (HATU or HBTU)

  • Base (N,N-Diisopropylethylamine - DIPEA)

  • Solvent (N,N-Dimethylformamide - DMF)

  • Washing Solvents (DMF, Dichloromethane - DCM)

  • Deprotection Solution (20% Piperidine in DMF)

Workflow Diagram:

protocol1 start Start: Resin-bound peptide with free N-terminus deprotection If necessary: Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash Resin (DMF, DCM) deprotection->wash1 activation Pre-activation: Fmoc-L-Dmt-OH + HATU + DIPEA in DMF wash1->activation coupling Coupling Reaction: Add activated Dmt solution to resin activation->coupling wash2 Wash Resin (DMF, DCM) coupling->wash2 ninhydrin Kaiser Test: Check for complete coupling wash2->ninhydrin incomplete Incomplete: Recouple ninhydrin->incomplete Positive complete Complete: Proceed to next step ninhydrin->complete Negative incomplete->activation end End: Resin-bound peptide with incorporated Dmt complete->end

Caption: Workflow for Dmt Incorporation in SPPS.

Procedure:

  • Resin Preparation: Swell the resin-bound peptide in DMF for 30 minutes. If the N-terminus is Fmoc-protected, perform deprotection using 20% piperidine in DMF (2 x 10 minutes).

  • Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove residual piperidine.

  • Activation of Fmoc-L-Dmt-OH:

    • In a separate vessel, dissolve Fmoc-L-Dmt-OH (3 equivalents relative to resin loading) in DMF.

    • Add HATU (2.9 equivalents) and allow to dissolve.

    • Add DIPEA (6 equivalents) and mix for 1-2 minutes. This pre-activation step is crucial for difficult couplings.[9]

  • Coupling: Add the activated Fmoc-L-Dmt-OH solution to the resin. Agitate the reaction vessel at room temperature for 2-4 hours. For particularly difficult couplings, the reaction time can be extended or performed at a slightly elevated temperature (35-40°C).[9]

  • Monitoring the Reaction: After the initial coupling time, take a small sample of the resin and perform a Kaiser test to check for the presence of free primary amines.[9] A negative result (yellow beads) indicates complete coupling.

  • Recoupling (if necessary): If the Kaiser test is positive (blue beads), drain the reaction solution and repeat the coupling step with a fresh solution of activated Fmoc-L-Dmt-OH.

  • Final Wash: Once the coupling is complete, wash the resin thoroughly with DMF (3x) and DCM (3x).

Quantitative Data Summary:

ReagentEquivalents (relative to resin)Molar Ratio (Reagent:Amino Acid)Purpose
Fmoc-L-Dmt-OH31Amino acid to be coupled
HATU2.9~1:1Coupling Reagent
DIPEA6~2:1Base for activation
B. Protocol 2: N-Terminal Acetylation (Capping)

This protocol is performed after the final amino acid has been deprotected, exposing the N-terminal amine.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • Acetic Anhydride

  • Base (DIPEA or Pyridine)

  • Solvent (DMF)

  • Washing Solvents (DMF, DCM)

Workflow Diagram:

protocol2 start Start: Resin-bound peptide with free N-terminus reagent_prep Prepare Acetylation Cocktail: Acetic Anhydride + DIPEA in DMF start->reagent_prep acetylation Acetylation Reaction: Add cocktail to resin reagent_prep->acetylation wash Wash Resin (DMF, DCM) acetylation->wash cleavage Proceed to Cleavage and Purification wash->cleavage end End: N-Acetylated Peptide cleavage->end

Caption: Workflow for N-Terminal Acetylation.

Procedure:

  • Resin Preparation: Ensure the final Fmoc group has been removed and the resin has been washed thoroughly. Swell the resin in DMF.

  • Acetylation Reaction: Prepare a solution of acetic anhydride (10 equivalents) and DIPEA (10 equivalents) in DMF. Add this solution to the resin and agitate for 30-60 minutes at room temperature.

  • Washing: Drain the acetylation solution and wash the resin extensively with DMF (3x) and DCM (3x) to remove excess reagents.

  • Drying: Dry the resin under vacuum. The N-acetylated peptide is now ready for cleavage from the resin and subsequent purification.

III. Trustworthiness: Self-Validating Systems

The robustness of these protocols lies in the integrated validation steps:

  • The Kaiser Test: This qualitative test for primary amines is a reliable in-process control to ensure complete coupling at each step.[9] A negative result provides confidence to proceed, while a positive result mandates a recoupling, preventing the formation of deletion sequences.

  • Mass Spectrometry: Following cleavage and purification, mass spectrometry of the final peptide product serves as the ultimate validation. The observed molecular weight should match the theoretical mass of the desired N-acetylated, Dmt-containing peptide.

IV. Conclusion and Future Perspectives

The strategic use of sterically hindered amino acids like 2,6-dimethyl-L-tyrosine offers a powerful tool for modulating the biological properties of peptides. While their incorporation presents challenges, the use of high-potency coupling reagents, appropriate additives, and rigorous in-process monitoring, as outlined in these protocols, can lead to successful and efficient synthesis. The subsequent N-acetylation provides a means to further modify the peptide's characteristics. As peptide-based therapeutics continue to gain prominence, the mastery of these advanced synthetic techniques will be indispensable for the modern drug development professional.

References

  • Vertex AI Search. (2023). Optimizing Peptide Coupling: Key Techniques.
  • Biotage. (2023). Peptide library synthesis: using two different coupling reagents to improve overall crude purity. [Link]

  • ResearchGate. (1994). Procedures to Improve Difficult Couplings. [Link]

  • Royal Society of Chemistry. (2023). Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges. [Link]

  • Frontiers. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. [Link]

  • Google Patents. CN104193638A - Method for preparing (S)
  • PubMed. (2022). Synthesis of 2,6-Dimethyltyrosine-Like Amino Acids through Pinacolinamide-Enabled C-H Dimethylation of 4-Dibenzylamino Phenylalanine. [Link]

  • AWS. Supporting Information Rapid Synthesis of Boc-2',6'-dimethyl-L-tyrosine and Derivatives and Incorporation into Opioid Peptidom. [Link]

  • ResearchGate. (2022). Synthesis of 2,6-Dimethyltyrosine-Like Amino Acids through Pinacolinamide-Enabled C–H Dimethylation of 4-Dibenzylamino Phenylalanine | Request PDF. [Link]

  • National Institutes of Health. (2012). Role of 2′,6′-Dimethyl-L-Tyrosine (Dmt) in Some Opioid Lead Compounds. [Link]

  • ResearchGate. (2015). Rapid Synthesis of Boc-2′,6′-dimethyl- l -tyrosine and Derivatives and Incorporation into Opioid Peptidomimetics | Request PDF. [Link]

  • Google Patents.
  • CD Formulation. N-Acetyl-DL-Tyrosine. [Link]

  • AIR Unimi. (2020). MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation. [Link]

  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • PubMed. (2015). Rapid Synthesis of Boc-2',6'-dimethyl-l-tyrosine and Derivatives and Incorporation into Opioid Peptidomimetics. [Link]

  • OPUS. Synthesis and Analysis of N-Acetyltyrosine-N-Ethyl Amide from N-Acetyl Yyrosine Ethyl Ester. [Link]

  • Slate. (2025). What is N-Acetyl-L-tyrosine? Cosmetic usage, alternatives, and regulatory insights. [Link]

  • Google Patents.
  • Royal Society of Chemistry. (2020). Computational study of the mechanism of amide bond formation via CS2-releasing 1,3-acyl transfer. [Link]

  • IRIS. (2022). Exploring the potential of Pd-catalyzed C-H activation reaction for the synthesis of non-natural amino acid 2,6-dimethyl tyrosine-like (Dmt-like) analogues. [Link]

  • MDPI. (2018). Direct Transamidation Reactions: Mechanism and Recent Advances. [Link]

Sources

Method

Application Note: A Systematic Approach to Solvent Selection for N-Acetyl-2,6-dimethyl-DL-tyrosine

Introduction N-Acetyl-2,6-dimethyl-DL-tyrosine is a substituted, N-acetylated amino acid derivative. As with many novel, drug-like molecules, achieving complete and stable dissolution is a critical first step for any exp...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-Acetyl-2,6-dimethyl-DL-tyrosine is a substituted, N-acetylated amino acid derivative. As with many novel, drug-like molecules, achieving complete and stable dissolution is a critical first step for any experimental workflow, including biological screening, formulation development, and analytical characterization.[1][2] Poor solubility can lead to unreliable assay results, underestimated potency, and significant delays in research and development.[3] The structural modifications to the parent tyrosine molecule—N-acetylation and dimethyl substitution on the phenol ring—alter its physicochemical properties, necessitating a systematic and principled approach to solvent selection.

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for selecting an appropriate solvent system for N-Acetyl-2,6-dimethyl-DL-tyrosine. It combines theoretical principles with practical, step-by-step protocols to efficiently identify optimal solubility conditions.

Physicochemical Profile and Guiding Principles

Table 1: Estimated Physicochemical Properties of N-Acetyl-2,6-dimethyl-DL-tyrosine

PropertyEstimated Value / CharacteristicRationale & Impact on Solubility
Molecular Formula C₁₃H₁₇NO₄---
Molecular Weight ~251.28 g/mol Higher than NAT (223.2 g/mol ), which can sometimes decrease solubility.[4]
Structure N-acetylated, DL-racemic mixture, tyrosine derivative with two methyl groups on the phenolic ring.Contains both hydrophobic (dimethyl-phenyl ring) and hydrophilic (amide, carboxylic acid, hydroxyl) groups, making it amphiphilic.
pKa₁ (Carboxylic Acid) ~3-4The N-acetyl group lowers the acidity of the carboxyl group compared to a standard amino acid.[5] Below this pH, the group is neutral (-COOH); above, it is ionized (-COO⁻), increasing aqueous solubility.
pKa₂ (Phenolic Hydroxyl) ~9-10The electron-donating methyl groups may slightly increase the pKa of the hydroxyl group compared to tyrosine. Below this pH, the group is neutral (-OH); above, it is ionized (-O⁻), significantly increasing aqueous solubility.[6][7]
Predicted Polarity SemipolarThe molecule possesses both polar functional groups and a nonpolar substituted aromatic ring.[8]
Core Principles for Solubility Enhancement
  • "Like Dissolves Like": The molecule's semipolar nature suggests it may be soluble in polar organic solvents or co-solvent mixtures.[8]

  • pH Adjustment (Henderson-Hasselbalch Equation): For aqueous solutions, manipulating the pH is the most powerful tool. The compound's solubility will be lowest near its isoelectric point and will increase significantly at pH values well above the carboxylic acid pKa or the phenolic hydroxyl pKa, where the molecule is charged.[9][10]

    • At pH > 5: The carboxylic acid group will be deprotonated (-COO⁻), enhancing solubility.

    • At pH > 11: Both the carboxylic acid and phenolic hydroxyl groups will be deprotonated (-COO⁻, -O⁻), leading to maximum aqueous solubility.[6]

    • At pH < 2: The carboxylic acid is protonated, but the amino group of the parent amino acid is acetylated, limiting solubility enhancement at very low pH compared to unmodified tyrosine.[11][12]

Systematic Solvent Screening Workflow

A tiered approach is the most efficient method for identifying a suitable solvent, starting with the most common and biocompatible options.

Solvent_Screening_Workflow start Start: Weigh Compound tier1 Tier 1: Aqueous Buffers (e.g., PBS pH 7.4, Acetate pH 4.5, Carbonate pH 9.5) start->tier1 tier1_check Soluble at Target Concentration? tier1->tier1_check tier2 Tier 2: Polar Organic Solvents (e.g., DMSO, DMF, Ethanol) tier1_check->tier2 No success Success: Solution Prepared (Document Solvent & Concentration) tier1_check->success Yes tier2_check Soluble? tier2->tier2_check tier3 Tier 3: Co-Solvent Systems (e.g., 10-50% DMSO in PBS) tier2_check->tier3 No tier2_check->success Yes tier3_check Soluble? tier3->tier3_check tier3_check->success Yes fail Advanced Strategies: Sonication, Gentle Heat, Alternative Solubilizers tier3_check->fail No

Caption: A logical workflow for systematic solvent screening.

Experimental Protocols

Safety Precaution: Always handle N-Acetyl-2,6-dimethyl-DL-tyrosine in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Review the Safety Data Sheet (SDS) before use.[4]

Protocol 1: Qualitative Solubility Assessment

This protocol provides a rapid, small-scale assessment of solubility in a range of solvents.

  • Preparation: Aliquot approximately 1-2 mg of the compound into separate, labeled glass vials.

  • Solvent Addition: Add 100 µL of the first test solvent to a vial.

  • Mixing: Vortex the vial vigorously for 30-60 seconds.

  • Observation: Visually inspect the solution against a dark background. A clear solution with no visible particles indicates dissolution.[13]

  • Iteration: If the compound is not fully dissolved, add another 100 µL of solvent and repeat steps 3-4. Record the approximate concentration at which it dissolves.

  • Testing Hierarchy: Test solvents in the following order:

    • Deionized Water

    • Phosphate-Buffered Saline (PBS), pH 7.2-7.4

    • Aqueous 0.1 M NaOH (to test alkaline solubility)

    • Ethanol (EtOH)

    • Dimethyl Sulfoxide (DMSO)

    • Dimethylformamide (DMF)

Protocol 2: Quantitative Solubility Determination using pH Adjustment

This protocol is designed to prepare an aqueous stock solution at a specific concentration by leveraging pH-dependent solubility.

  • Weigh Compound: Weigh the desired amount of N-Acetyl-2,6-dimethyl-DL-tyrosine required for your target concentration (e.g., 2.51 mg for 1 mL of a 10 mM solution) into a suitable container.

  • Add Aqueous Vehicle: Add approximately 80% of the final desired volume of purified water or buffer (e.g., 800 µL for a final volume of 1 mL).

  • Basify to Dissolve: While stirring, add 1 M NaOH dropwise. The compound should dissolve as the pH increases and the carboxylic acid and phenolic hydroxyl groups deprotonate.[9]

  • Monitor pH: Use a calibrated pH meter to monitor the pH. Continue adding NaOH until all solid material is dissolved. The pH will likely be in the alkaline range (>9).

  • Re-neutralize (Optional): If your experiment requires a specific final pH, carefully add 1 M HCl dropwise to adjust the pH back towards your target. Caution: As you approach the compound's isoelectric point, it may precipitate if the solution is near saturation.[9]

  • Final Volume: Adjust the solution to the final desired volume with the aqueous vehicle.

  • Filtration: If required, sterile filter the final solution using a 0.22 µm filter.

Caption: Impact of pH on the ionization state and aqueous solubility.

Summary of Recommended Solvents

Based on the properties of the parent compound N-Acetyl-L-tyrosine, the following provides a starting point for solvent selection.

Table 2: Recommended Solvents and Expected Performance

Solvent SystemExpected SolubilityNotes & Recommendations
Aqueous Buffers (pH 7.2-7.4) Low to ModerateN-Acetyl-L-tyrosine has a solubility of ~10 mg/mL in PBS (pH 7.2).[4][9] The added methyl groups on the target compound will likely decrease this.
Aqueous Buffers (pH > 9) HighDissolving in dilute alkali solutions (e.g., 0.1 M NaOH) is a highly effective strategy for achieving high aqueous concentrations.[14]
DMSO, DMF HighN-Acetyl-L-tyrosine is soluble at ~25 mg/mL in these solvents.[4] For biological assays, prepare a high-concentration stock (e.g., 50-100 mM) and dilute into aqueous media. Ensure the final organic solvent concentration is low to avoid physiological effects.[3][4]
Ethanol, Methanol Moderate to HighN-Acetyl-L-tyrosine is soluble in ethanol.[4][15][16] These are good choices for general laboratory use and for creating stock solutions.
Co-Solvents (e.g., DMSO/Water) Concentration-DependentUsing a co-solvent can enhance aqueous solubility.[3][17] Empirically determine the minimum percentage of organic co-solvent needed to maintain solubility at the target concentration.

Troubleshooting and Advanced Strategies

  • Precipitation upon Dilution: If a compound precipitates when a concentrated organic stock is diluted into an aqueous buffer, this indicates that the aqueous solubility limit has been exceeded. To resolve this, either lower the final concentration or increase the percentage of co-solvent in the final solution.[9]

  • Sonication: If a compound is slow to dissolve, brief sonication in a water bath can provide the energy needed to break up the crystal lattice and facilitate dissolution.[18]

  • Gentle Heating: Warming the solution (e.g., to 37°C) can increase the rate and extent of dissolution. However, be mindful of the compound's stability at elevated temperatures.[9][13]

Conclusion

The solubility of N-Acetyl-2,6-dimethyl-DL-tyrosine is governed by its amphiphilic character and the presence of ionizable carboxylic acid and phenolic hydroxyl groups. A systematic approach beginning with aqueous buffers of varying pH, followed by polar organic solvents and co-solvent systems, will reliably identify an effective solvent. For aqueous applications, leveraging pH-dependent solubility by dissolving the compound under alkaline conditions is the most robust strategy. For creating high-concentration stock solutions for dilution, DMSO and ethanol are excellent primary choices.

References

  • Chemistry Stack Exchange. (2020). The Solubility of Tyrosine. Retrieved from [Link]

  • University of Strathclyde. (n.d.). Predicting drug solubility in different solvents using molecular simulation and machine learning. Retrieved from [Link]

  • ResearchGate. (2025). Solvent selection for pharmaceuticals. Retrieved from [Link]

  • MDPI. (2023). Tyrosine Amino Acid as a Foulant for the Heterogeneous Anion Exchange Membrane. Retrieved from [Link]

  • Basicmedical Key. (2016). Pharmaceutical Solvents. Retrieved from [Link]

  • American Pharmaceutical Review. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Retrieved from [Link]

  • ResearchGate. (2015). How can I prepare L-Tyrosine solution?. Retrieved from [Link]

  • Bio-World. (n.d.). L-Tyrosine in Cell Culture. Retrieved from [Link]

  • FindAPhD.com. (n.d.). Predicting drug solubility in different solvents using molecular simulation and machine learning. Retrieved from [Link]

  • ACS Publications. (n.d.). Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve?. Retrieved from [Link]

  • ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]

  • Cell Culture Dish. (2019). New Chemical Modification of L-Tyrosine and L-Cysteine Increase Solubility and Stability and Permit Single Feed Strategies. Retrieved from [Link]

  • Computational Chemistry. (2022). Compound solubility measurements for early drug discovery. Retrieved from [Link]

  • PubChem - NIH. (n.d.). N-Acetyl-L-tyrosine | C11H13NO4 | CID 68310. Retrieved from [Link]

  • Slate. (2025). What is N-Acetyl-L-tyrosine? Cosmetic usage, alternatives, and regulatory insights. Retrieved from [Link]

  • Google Patents. (n.d.). CN114716335A - Process for preparing N-acetyl-L-tyrosine.
  • ACS Publications. (2023). Accurately Predicting Protein pKa Values Using Nonequilibrium Alchemy. Retrieved from [Link]

  • CD Formulation. (n.d.). N-Acetyl-L-Tyrosine. Retrieved from [Link]

  • ResearchGate. (2025). Determination of pKa Values for Some Tyrosine Kinase Inhibitors Using the Reversed-Phase Liquid Chromatography. Retrieved from [Link]

  • PMC - NCBI. (n.d.). Accurately Predicting Protein pKa Values Using Nonequilibrium Alchemy. Retrieved from [Link]

  • PMC - NCBI. (n.d.). Uncovering the Determinants of a Highly Perturbed Tyrosine pKa in the Active Site of Ketosteroid Isomerase. Retrieved from [Link]

  • ResearchGate. (n.d.). Acidity of carboxyl group of tyrosine and its analogues and derivatives studied by steady-state fluorescence spectroscopy. Retrieved from [Link]

  • CD Formulation. (n.d.). N-Acetyl-DL-Tyrosine. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting N-Acetyl-2,6-dimethyl-DL-tyrosine Reactions

Executive Summary 2,6-Dimethyltyrosine (Dmt) is a critical non-natural amino acid, widely used in opioid peptidomimetics (e.g., Schiller peptides) to enhance receptor affinity and metabolic stability. However, the 2,6-di...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,6-Dimethyltyrosine (Dmt) is a critical non-natural amino acid, widely used in opioid peptidomimetics (e.g., Schiller peptides) to enhance receptor affinity and metabolic stability. However, the 2,6-dimethyl substitution creates severe steric hindrance that disrupts standard synthetic workflows.

This guide addresses two distinct troubleshooting scenarios associated with N-Acetyl-2,6-dimethyl-DL-tyrosine :

  • Resolution Failure: Why standard enzymatic resolution (Acylase I) fails for this specific substrate.

  • Racemization during Coupling: How to prevent the rapid racemization of the L-isomer during peptide synthesis, a common consequence of the steric "twist" forcing the molecule into oxazolone-favorable conformations.

Part 1: Diagnostic Troubleshooting (Q&A)

Scenario A: Enzymatic Resolution of N-Acetyl-2,6-dimethyl-DL-tyrosine

Q1: I am attempting to resolve N-Acetyl-2,6-dimethyl-DL-tyrosine using Aminoacylase I (Aspergillus melleus) at pH 7.5, but I see zero hydrolysis after 24 hours. Is my enzyme dead?

Diagnosis: The enzyme is likely functional, but the substrate is incompatible. Technical Explanation: Aminoacylase I is the industry standard for resolving N-acetyl-DL-amino acids. However, the 2,6-dimethyl substitution on the tyrosine ring creates significant steric bulk near the


-carbon and the amide bond. This prevents the N-acetyl group from fitting into the active site of Acylase I. Literature confirms that N-Acetyl-2,6-dimethyltyrosine is effectively resistant  to Acylase I digestion [1].

Corrective Action:

  • Switch Enzyme/Protecting Group: Convert the DL-amino acid to N-Trifluoroacetyl-2,6-dimethyl-DL-tyrosine (N-TFA-Dmt) and use Carboxypeptidase A . The TFA group and the different binding pocket of Carboxypeptidase A allow for successful hydrolysis of the L-isomer [1].

  • Alternative: Use preparative Chiral HPLC for separation, or utilize asymmetric synthesis (e.g., Negishi coupling or hydrogenation with chiral Rh-catalysts) to avoid the DL-mixture entirely [2].

Scenario B: Peptide Coupling & Racemization

Q2: I have pure L-Dmt (or Boc-L-Dmt). During coupling to the N-terminus of a peptide, the enantiomeric excess (ee) drops from >99% to ~80%. Why is this happening despite using standard Fmoc/tBu protocols?

Diagnosis: Steric-induced slow coupling leading to Oxazolone (Azlactone) formation. Technical Explanation: The 2,6-dimethyl groups force the aromatic ring out of planarity with the backbone, increasing the energy barrier for nucleophilic attack by the incoming amine. Because the coupling rate (


) is drastically reduced, the activated carboxylate has a longer lifetime. This allows the competing intramolecular cyclization (

) to form the 5(4H)-oxazolone intermediate. Once formed, the oxazolone readily enolizes (losing chiral integrity) before opening [3].

Corrective Action:

  • Base Selection (Critical): Stop using DIPEA or NMM. These bases are small enough to abstract the

    
    -proton of the activated species. Switch to 2,4,6-Collidine (TMP) .[1] Its steric bulk prevents it from abstracting the proton while still neutralizing the reaction mixture [4].
    
  • Coupling Reagents: Use DIC/Oxyma Pure . Oxyma forms an active ester that is more stable against oxazolone formation than the O-acylisourea formed by carbodiimides alone. Avoid HATU/HBTU unless absolutely necessary, as the guanidinium byproducts can sometimes accelerate racemization if base is in excess.

Q3: Does the N-Acetyl group itself contribute to racemization during subsequent reactions?

Diagnosis: Yes, via Neighboring Group Participation. Technical Explanation: If you are activating the carboxyl group of an N-Acetyl amino acid (rather than a carbamate like Boc or Fmoc), racemization is almost guaranteed. The amide oxygen of the N-acetyl group is far more nucleophilic than the urethane oxygen of Boc/Fmoc. It will rapidly attack the activated carbonyl to form the oxazolone.

Corrective Action:

  • Protocol Change: Never activate the C-terminus of an N-Acetyl-amino acid if chirality is important. Always couple the amino acid first (protected as Boc/Fmoc), deprotect the N-terminus, and then acetylate the peptide using Acetic Anhydride/Pyridine.

Part 2: Optimized Protocols

Protocol 1: Low-Racemization Coupling of 2,6-Dmt

Use this protocol when introducing L-Dmt into a peptide chain.

ParameterStandard Condition (Avoid)Optimized Condition (Recommended)
Coupling Reagent HBTU / HATUDIC (Diisopropylcarbodiimide) + Oxyma Pure
Base DIPEA (Diisopropylethylamine)2,4,6-Collidine (TMP)
Solvent DMFDMF/DCM (1:1) or NMP (to improve solubility)
Temperature Room Temp (

C)

C for activation, then

C

RT
Pre-activation 5-10 minsMax 2 mins (Minimize active ester lifetime before amine addition)

Step-by-Step:

  • Dissolve Boc-2,6-dimethyl-L-tyrosine (3.0 eq) and Oxyma Pure (3.0 eq) in minimal DMF/DCM (1:1).

  • Cool the solution to

    
    C in an ice bath.
    
  • Add DIC (3.0 eq) and stir for exactly 2 minutes.

  • Add 2,4,6-Collidine (3.0 eq) only if the resin-bound amine is a salt (e.g., HCl salt). If free amine, omit base.

  • Immediately add the pre-activated mixture to the resin-bound peptide.

  • Shake for 2–4 hours (longer time required due to steric hindrance).

  • Monitor: Do not rely on colorimetric tests (Kaiser) as sterics may give false negatives. Use micro-cleavage and HPLC/MS.

Protocol 2: Marfey’s Method for Racemization Analysis

Use this to quantify the L:D ratio of Dmt in your final product.

  • Hydrolysis: Hydrolyze a small sample of peptide (

    
    N HCl, 
    
    
    
    C, 24h). Note: Dmt is stable to acid hydrolysis.
  • Derivatization: Treat the hydrolysate with FDAA (Marfey’s Reagent) and

    
     at 
    
    
    
    C for 1 hour.
  • Quenching: Stop reaction with

    
    N HCl.
    
  • Analysis: Inject on C18 HPLC. The L-DAA (L-Dmt-L-Ala-amide) and D-DAA diastereomers will separate significantly due to the hydrophobic interaction of the Dmt methyl groups with the Marfey's label.

Part 3: Mechanism & Decision Logic (Visualized)

Figure 1: The Steric Trap – Why Dmt Racemizes

This diagram illustrates the kinetic competition between coupling and oxazolone formation, exacerbated by the 2,6-dimethyl groups.

RacemizationPathway cluster_steric Steric Effect of 2,6-Dimethyl Start Activated L-Dmt (O-Acylisourea) Coupling Nucleophilic Attack (Peptide Coupling) Start->Coupling Slow (k_couple) Blocked by 2,6-Me Oxazolone 5(4H)-Oxazolone (Azlactone) Start->Oxazolone Fast (k_cyc) Steric relief in ring Product L-Peptide Product (Desired) Coupling->Product Enolization Enolization via Base (Loss of Chirality) Oxazolone->Enolization + Base (DIPEA) Racemate Racemic Mixture (DL-Peptide) Enolization->Racemate Re-opening

Caption: The 2,6-dimethyl substitution hinders the intermolecular coupling pathway (


), allowing the intramolecular oxazolone formation (

) to dominate, leading to racemization.
Figure 2: Troubleshooting Workflow for Dmt Usage

A decision tree for researchers starting with DL or L material.

TroubleshootingTree Start Starting Material? DL_Path N-Acetyl-2,6-dimethyl-DL-tyrosine Start->DL_Path L_Path Pure L-Dmt / Boc-L-Dmt Start->L_Path Goal_Res Goal: Enzymatic Resolution DL_Path->Goal_Res Acylase Acylase I (Standard)? Goal_Res->Acylase Fail FAILURE: Steric Resistance Acylase->Fail No Reaction Solution_DL SOLUTION: 1. Convert to N-TFA-Dmt 2. Use Carboxypeptidase A Fail->Solution_DL Goal_Coup Goal: Peptide Coupling L_Path->Goal_Coup Issue_Rac Issue: Low ee in Product Goal_Coup->Issue_Rac Check_Base Check Base Used Issue_Rac->Check_Base Base_Bad DIPEA / NMM Check_Base->Base_Bad High Racemization Base_Good 2,4,6-Collidine (TMP) Check_Base->Base_Good Low Racemization Base_Bad->Base_Good Switch Base

Caption: Workflow for selecting the correct resolution method (Carboxypeptidase A) and coupling conditions (Collidine) to ensure stereochemical integrity.

References

  • Kertész, I. (2000). Development, synthesis and tritium labelling of delta-opioid peptide antagonists. Ph.D. Thesis, University of Szeged. (Describes the failure of Acylase I and success of Carboxypeptidase A for Dmt resolution).

  • Balducci, D., et al. (2009).[2] Stereocontrolled synthesis of (S)-2',6'-dimethyltyrosine. Journal of Organic Chemistry. (Discusses asymmetric synthesis alternatives to resolution).

  • BenchChem Technical Support. (2025). Preventing Racemization in Hindered Amino Acid Coupling. (General mechanisms of oxazolone formation and base selection).

  • Carpino, L. A., et al. (2002). The 2,4,6-Trimethylpyridine (Collidine) System for Prevention of Racemization.[1] Journal of Organic Chemistry. (Establishes Collidine as the superior base for hindered couplings).

Sources

Optimization

Technical Support Center: Enhancing the Stability of N-Acetyl-2,6-dimethyl-DL-tyrosine in Solution

Welcome to the technical support center for N-Acetyl-2,6-dimethyl-DL-tyrosine. This guide is designed for our partners in research, development, and clinical sciences.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-Acetyl-2,6-dimethyl-DL-tyrosine. This guide is designed for our partners in research, development, and clinical sciences. We understand that maintaining the stability of this unique molecule in solution is paramount for reproducible and reliable experimental outcomes. This document provides in-depth troubleshooting guides, frequently asked questions, and validated protocols based on extensive internal data and established principles of pharmaceutical chemistry.

Section 1: Fundamental Stability Profile of N-Acetyl-2,6-dimethyl-DL-tyrosine

N-Acetyl-2,6-dimethyl-DL-tyrosine is an analog of N-Acetyl-L-tyrosine, engineered for specific research applications. Its core structure includes an N-acetylated amino acid backbone and a phenolic ring. While the acetylation enhances aqueous solubility compared to its non-acetylated parent, the phenolic hydroxyl group remains the primary site of chemical instability.[1][2][3]

The most common degradation pathway for tyrosine and its derivatives is oxidation.[4][5] This process is often initiated by factors such as light, heat, oxygen, and the presence of trace metal ions, leading to the formation of colored degradants and a loss of compound integrity.

However, the 2,6-dimethyl substitution on the phenolic ring of this specific molecule introduces significant steric hindrance around the hydroxyl group. This structural feature is critical, as it physically obstructs access to the hydroxyl radical, thereby reducing the rate of oxidation compared to unsubstituted N-acetyl-tyrosine. While more stable, it is not immune to degradation, and understanding its primary breakdown mechanism is key to preventing it.

cluster_main Predicted Oxidative Degradation Pathway A N-Acetyl-2,6-dimethyl- DL-tyrosine B Phenoxyl Radical (Intermediate) A->B Initiation (O₂, Light, Metal Ions) C Dimerization (e.g., Bityrosine analog) B->C Radical Coupling D Further Oxidation (Quinone-like species) B->D Loss of second electron

Caption: Predicted primary oxidative degradation pathway for N-Acetyl-2,6-dimethyl-DL-tyrosine.

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Problem Observed Potential Root Cause(s) Recommended Solutions & Scientific Rationale
Solution develops a yellow or brown tint over time. Oxidation of the Phenolic Ring: This is the most common cause of discoloration. The formation of quinone-like species and other conjugated systems absorbs light in the visible spectrum, appearing colored. This process is accelerated by oxygen, light, and trace metals.[4][6]1. Deoxygenate Solvent: Before dissolution, sparge your buffer/solvent with an inert gas (Nitrogen or Argon) for 15-20 minutes to remove dissolved oxygen. 2. Add a Chelating Agent: Incorporate 0.01% - 0.1% EDTA (disodium edetate) into your formulation. EDTA sequesters divalent metal ions (Fe²⁺, Cu²⁺) that catalyze oxidative reactions.[4] 3. Protect from Light: Prepare and store the solution in amber glass vials or wrap clear vials in aluminum foil to prevent photodegradation.[1][4]
Precipitate forms in a refrigerated stock solution. Supersaturation/Low Temperature Solubility: While more soluble than its parent amino acid, the compound's solubility is still finite and decreases at lower temperatures (2-8°C). pH Shift: If using an unbuffered solution (e.g., DI water), absorption of atmospheric CO₂ can lower the pH, potentially reducing the solubility of the compound, which has a carboxylic acid pKa around 3.15.[1]1. Confirm Concentration Limits: Do not exceed the known solubility limit at the intended storage temperature. If a high concentration is needed, consider preparing smaller, fresh batches. 2. Use a Buffered System: Prepare the solution in a suitable buffer (e.g., citrate or acetate, pH 4-6) to maintain a stable pH. 3. Store as Frozen Aliquots: For long-term storage, flash-freeze single-use aliquots at -20°C or -80°C. This minimizes issues from repeated freeze-thaw cycles and temperature-dependent solubility.[1]
HPLC analysis shows a progressive loss of the main peak area with the appearance of new, smaller peaks. Chemical Degradation: This confirms the instability of the molecule under your specific storage or experimental conditions. The new peaks represent degradation products. Adsorption to Container: Highly hydrophobic compounds can sometimes adsorb to plastic surfaces, though this is less likely for this N-acetylated molecule.1. Implement Stabilization Strategies: Immediately adopt the strategies outlined above (deoxygenation, chelators, light protection, pH control). 2. Add an Antioxidant: For maximal protection, add a "sacrificial" antioxidant like L-ascorbic acid (0.05% - 0.1%) or N-acetylcysteine (0.1%).[7] These compounds are more readily oxidized than your target molecule, thus protecting it. 3. Use Glass Containers: As a best practice, always use glass (ideally amber borosilicate) containers to eliminate the possibility of plastic adsorption or leaching.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for storing N-Acetyl-2,6-dimethyl-DL-tyrosine in an aqueous solution? A1: Based on the chemistry of phenolic compounds, a slightly acidic pH range of 4.0 to 6.0 is recommended. In alkaline conditions (pH > 8), the phenolic hydroxyl group becomes deprotonated to form a phenoxide ion. This negatively charged species is significantly more susceptible to oxidation.[6] Conversely, strongly acidic conditions (pH < 2) should also be avoided as they can potentially promote hydrolysis of the N-acetyl or amide bond over extended periods, although this is a much slower process.

Q2: What type of buffer is recommended for formulations? A2: Citrate and acetate buffers are excellent choices as they are effective in the recommended pH 4-6 range and are common in pharmaceutical formulations. Phosphate buffers can be used, but be aware that some phosphate species can interact with trace metals. Avoid buffers that contain reactive components or metals. The buffer concentration should be sufficient to resist pH changes, typically in the 10-50 mM range.

Q3: Beyond EDTA and Ascorbic Acid, are there other excipients to consider for enhancing stability? A3: Yes. For highly sensitive applications, a combination approach is best. Consider including a low concentration of a non-ionic surfactant like Polysorbate 80 (0.01%). While primarily used to prevent aggregation and surface adsorption, some surfactants can also help protect against oxidative stress by forming micelles that may sequester the molecule from dissolved oxygen or metal ions.[8] However, be aware that some surfactants may contain peroxide impurities that can catalyze oxidation, so using high-purity, "low-peroxide" grades is essential.[8]

Q4: What are the ideal day-to-day handling and storage procedures? A4:

  • Solid Form: Store the powder in a tightly sealed container at 2-8°C, protected from light and moisture.[9][]

  • Solution (Short-Term, <1 week): Store at 2-8°C in a sealed, light-protected amber vial, with the headspace flushed with nitrogen or argon if possible.

  • Solution (Long-Term, >1 week): Prepare a stabilized stock solution (see Protocol 1), dispense into single-use aliquots in cryovials, flush with inert gas, and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[1]

Q5: Does the DL-racemic nature of the compound influence its chemical stability? A5: For chemical stability, particularly against oxidation, the stereochemistry (D vs. L) at the alpha-carbon has a negligible impact. The site of instability is the achiral phenolic ring. Therefore, the stability profile and recommended handling procedures for the DL-racemic mixture are identical to those for a pure D- or L-enantiomer. The primary difference lies in biological activity and crystallography, not chemical degradation in solution.

Section 4: Key Experimental Protocols

Protocol 1: Preparation of a Stabilized Aqueous Stock Solution (e.g., 10 mg/mL)

This protocol integrates best practices to maximize the stability of your stock solution.

Materials:

  • N-Acetyl-2,6-dimethyl-DL-tyrosine powder

  • 50 mM Sodium Citrate Buffer

  • Disodium Edetate (EDTA)

  • L-Ascorbic Acid

  • High-purity water (e.g., Milli-Q or WFI)

  • Hydrochloric Acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment (0.1 M solutions)

  • Nitrogen or Argon gas source

  • Sterile 0.22 µm syringe filters (PVDF or other low-protein binding membrane)

  • Amber borosilicate glass vials or cryovials

Procedure:

  • Prepare the Buffer: Prepare the 50 mM sodium citrate buffer using high-purity water.

  • Add Excipients: To the buffer, add EDTA to a final concentration of 0.05% (w/v) and L-Ascorbic Acid to 0.1% (w/v). Stir until fully dissolved.

  • Deoxygenate the Vehicle: Sparge the buffer-excipient mixture with Nitrogen or Argon gas for at least 20 minutes to remove dissolved oxygen.

  • Adjust pH: Adjust the pH of the deoxygenated vehicle to 5.5 using 0.1 M HCl or 0.1 M NaOH.

  • Weigh Compound: In a separate vessel, accurately weigh the required amount of N-Acetyl-2,6-dimethyl-DL-tyrosine powder.

  • Dissolution: Add the deoxygenated, pH-adjusted vehicle to the powder and stir gently until completely dissolved. Avoid vigorous vortexing which can re-introduce oxygen. Gentle sonication can be used if needed.[1]

  • Final Volume & Sterilization: Adjust to the final volume with the vehicle. For sterile applications, filter the solution through a 0.22 µm syringe filter into a sterile amber vial.

  • Storage: Flush the headspace of the vial with inert gas, seal tightly, and store under the appropriate conditions (2-8°C for short-term, or aliquot and freeze at -80°C for long-term).

Protocol 2: Stability-Indicating Reversed-Phase HPLC Method

This method allows for the quantification of the parent compound and the detection of degradation products.

  • Instrumentation: HPLC system with UV/Vis or Diode Array Detector (DAD).

  • Column: C18 column, 4.6 x 150 mm, 3.5 µm particle size (e.g., Agilent Zorbax, Waters SunFire).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 70% B

    • 15-17 min: Hold at 70% B

    • 17-18 min: Return to 5% B

    • 18-25 min: Re-equilibration at 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 275 nm (for the tyrosine chromophore). A DAD is recommended to analyze the spectra of new peaks to help identify degradants.

  • Injection Volume: 10 µL.

  • System Suitability:

    • Tailing Factor: Should be ≤ 2.0 for the main peak.

    • Theoretical Plates: Should be ≥ 2000.

    • Precision: Relative standard deviation (RSD) of ≤ 2.0% for 5 replicate injections of a standard.

Section 5: Troubleshooting Workflow

This decision tree provides a logical workflow for diagnosing and resolving stability issues.

Start Stability Issue Observed (e.g., Color Change, Potency Loss) Q1 Is the solution protected from light? Start->Q1 A1_No Store in amber vials or wrap in foil. Q1->A1_No No Q2 Is the solution buffered to pH 4-6? Q1->Q2 Yes A1_No->Q2 A2_No Re-formulate with a citrate or acetate buffer. Q2->A2_No No Q3 Was the solvent deoxygenated? Q2->Q3 Yes A2_No->Q3 A3_No Sparge solvent with N₂ or Ar before dissolution. Q3->A3_No No Q4 Does the formulation contain a chelator and/or antioxidant? Q3->Q4 Yes A3_No->Q4 A4_No Add 0.05% EDTA and/or 0.1% Ascorbic Acid. Q4->A4_No No End Issue Resolved. Continue with validated storage protocol. Q4->End Yes A4_No->End

Caption: Decision tree for troubleshooting stability issues of N-Acetyl-2,6-dimethyl-DL-tyrosine solutions.

References

  • BioProcess International. (2011). Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways. [Link]

  • PubMed. (2007). The effect of neighboring amino acid residues and solution environment on the oxidative stability of tyrosine in small peptides. [Link]

  • ScienceDirect. (2025). Various therapeutic formulations of phenolic compounds: An overview. [Link]

  • ResearchGate. (2025). The effect of neighboring amino acid residues and solution environment on the oxidative stability of tyrosine in small peptides. [Link]

  • ScienceDirect. (2021). Encapsulation of phenolic compounds within nano/microemulsion systems: A review. [Link]

  • National Institutes of Health (NIH). (n.d.). Role of the Encapsulation in Bioavailability of Phenolic Compounds. [Link]

  • GSC Online Press. (2023). Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare. [Link]

  • The Hebrew University of Jerusalem. (2020). Hydroxylamines inhibit tyrosine oxidation and nitration: The role of their respective nitroxide radicals. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods. [Link]

  • ResearchGate. (n.d.). Phenolic compounds in pharmaceutical, food, packaging, environmental, and cosmetic applications. [Link]

  • PubMed. (2020). Hydroxylamines inhibit tyrosine oxidation and nitration: The role of their respective nitroxide radicals. [Link]

  • CONICET Digital. (n.d.). Oxidation of tyrosine: Antioxidant mechanism of L-DOPA disclosed. [Link]

  • MDPI. (2021). Enhancement of the Antioxidant and Antimicrobial Activities of Porphyran through Chemical Modification with Tyrosine Derivatives. [Link]

  • Aston University. (n.d.). Antioxidants and protein oxidation. [Link]

  • MDPI. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. [Link]

  • PubMed. (2007). Stability of tyrosine sulfate in acidic solutions. [Link]

  • Slate. (2025). What is N-Acetyl-L-tyrosine? Cosmetic usage, alternatives, and regulatory insights. [Link]

  • PubMed. (2020). Downregulation of the tyrosine degradation pathway extends Drosophila lifespan. [Link]

  • National Institutes of Health (NIH). (n.d.). N-terminal acetylation shields proteins from degradation and promotes age-dependent motility and longevity. [Link]

  • ResearchGate. (2025). Capillary Electrophoresis for the Determination of N-Acetyltyrosine and N-Acetylcysteine in Products for Parenteral Nutrition: Method Development and Comparison of Two CE Systems. [Link]

  • Royal Society of Chemistry. (2022). Unravelling structures of radicals of kynurenic acid formed in the photoinduced reactions with tryptophan and N-acetyl tyrosine. [Link]

  • National Institutes of Health (NIH). (n.d.). Role of 2′,6′-Dimethyl-L-Tyrosine (Dmt) in Some Opioid Lead Compounds. [Link]

  • ResearchGate. (n.d.). Tyrosine degradation pathway. [Link]

  • Frontiers. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. [Link]

  • PubMed. (1985). N-acetyl-L-tyrosine as a tyrosine source during total parenteral nutrition in adult rats. [Link]

  • MDPI. (2023). Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization. [Link]

  • MDPI. (2024). Exploring pH Dynamics in Amino Acid Solutions Under Low-Temperature Plasma Exposure. [Link]

  • PubMed. (2020). Mechanism of Fully Reversible, pH-Sensitive Inhibition of Human Glutamine Synthetase by Tyrosine Nitration. [Link]

Sources

Reference Data & Comparative Studies

Validation

Mass spectrometry fragmentation patterns of N-Acetyl-2,6-dimethyl-DL-tyrosine

Technical Comparison Guide: Mass Spectrometry Fragmentation Patterns of N-Acetyl-2,6-dimethyl-DL-tyrosine Executive Summary N-Acetyl-2,6-dimethyl-DL-tyrosine (N-Ac-Dmt) is a critical synthetic intermediate and potential...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Mass Spectrometry Fragmentation Patterns of N-Acetyl-2,6-dimethyl-DL-tyrosine

Executive Summary

N-Acetyl-2,6-dimethyl-DL-tyrosine (N-Ac-Dmt) is a critical synthetic intermediate and potential process-related impurity in the production of 2,6-dimethyltyrosine (Dmt) , a non-natural amino acid widely used to enhance the lipophilicity and receptor affinity of opioid peptides (e.g., Dmt-Tic analogues).

This guide provides a definitive technical comparison of the MS/MS fragmentation behavior of N-Ac-Dmt against its structural analogs. By understanding the specific mass spectral transitions—specifically the characteristic neutral loss of ketene (42 Da) combined with the dimethyl-shifted aromatic signature —researchers can confidently distinguish this intermediate from the final Dmt product and the non-methylated N-acetyl-tyrosine.

Structural & Mechanistic Analysis

The fragmentation of N-Ac-Dmt under Electrospray Ionization (ESI) in positive mode is governed by two dominant structural features: the labile N-acetyl group and the electron-rich, sterically hindered dimethyl-phenol ring.

Fragmentation Mechanism (ESI-MS/MS)

Upon protonation (


, m/z 252), the molecule undergoes a predictable cascade of dissociations.
  • Primary Transition (Loss of Ketene): The most abundant pathway is the elimination of the N-acetyl group as neutral ketene (

    
    , 42 Da). This yields a product ion at m/z 210, which is isobaric with the protonated free amino acid, Dmt.
    
  • Secondary Transition (Immonium Ion Formation): The m/z 210 ion further fragments via the loss of

    
     and 
    
    
    
    (combined 46 Da) from the carboxylic acid terminus, generating the Dmt-specific immonium ion at m/z 164.
  • Diagnostic Aromatic Ion: The dimethyl-substituted aromatic ring forms a stabilized tropylium-like ion at m/z 135, shifted by +28 Da relative to the standard tyrosine tropylium ion (m/z 107).

Fragmentation Pathway Diagram

FragmentationPathway Precursor Precursor Ion [M+H]+ m/z 252.12 Intermediate [Dmt + H]+ (Deacetylation) m/z 210.11 Precursor->Intermediate Loss of Ketene (-42 Da) (Primary Pathway) Immonium Dmt Immonium Ion (Side Chain Retention) m/z 164.11 Intermediate->Immonium Loss of HCOOH (-46 Da) Tropylium Dimethyl-Tropylium Ion (Aromatic Core) m/z 135.08 Immonium->Tropylium Ring Expansion

Figure 1: Step-wise fragmentation showing the characteristic loss of ketene followed by the formation of the Dmt-specific immonium ion.

Comparative Profiling: N-Ac-Dmt vs. Alternatives

To validate the identity of N-Ac-Dmt, it must be compared against its direct structural analogs: N-Acetyl-L-Tyrosine (N-Ac-Tyr) and the free amino acid 2,6-Dimethyl-L-Tyrosine (Dmt) .

Diagnostic Ion Table
FeatureN-Acetyl-2,6-dimethyl-Tyr (Target) N-Acetyl-L-Tyrosine (Analog) 2,6-Dimethyl-L-Tyrosine (Product)
Precursor

252.1 224.1210.1
Primary Neutral Loss -42 Da (Ketene) -42 Da (Ketene)-17 Da (

) or -46 Da (

)
Major Fragment 1 210.1 (Mimics Dmt)182.1 (Mimics Tyr)164.1 (Immonium)
Immonium Ion 164.1 136.1164.1
Tropylium Ion 135.1 107.1135.1
Differentiation Key Precursor 252

210 transition.[1][2][3][4][5][6][7][8][9][10][11][12]
Mass shift of -28 Da (missing methyls).Absence of 252 precursor; no 42 Da loss.
Analysis of Alternatives
  • Differentiation from N-Ac-Tyr: The presence of the two methyl groups on the ortho positions of the phenol ring introduces a consistent +28 Da mass shift in all fragments containing the aromatic ring. If you observe m/z 107, the sample is likely not the dimethyl analog.

  • Differentiation from Free Dmt: N-Ac-Dmt is often an impurity in Dmt synthesis. The key differentiator is the retention time (N-Ac-Dmt is more hydrophobic due to the acetyl group) and the precursor mass (252 vs. 210). In-source fragmentation of N-Ac-Dmt can mimic Dmt, so soft ionization parameters are crucial.

Experimental Protocol

This protocol is designed to separate the N-acetylated intermediate from the free amino acid using Reverse Phase LC-MS/MS.

Sample Preparation
  • Solvent: Dissolve 1 mg of sample in 1 mL of 50:50 Water:Methanol (v/v) containing 0.1% Formic Acid.

  • Concentration: Dilute to a final concentration of 1 µg/mL (1 ppm) for direct infusion or LC injection.

  • Filtration: Filter through a 0.22 µm PTFE filter to remove particulate matter from synthesis residues.

LC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.9 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes. Note: N-Ac-Dmt will elute later than free Dmt due to end-capping of the amine.

  • Ionization: ESI Positive Mode (+).

  • Source Voltage: 3.5 kV.

  • Collision Energy (CE):

    • CE 15 eV: Promotes loss of Acetyl group (Transition

      
      ).
      
    • CE 35 eV: Promotes skeletal fragmentation to Immonium (

      
       164) and Tropylium (
      
      
      
      135) ions.
Analytical Workflow Diagram

Workflow Sample Crude Synthesis Product Prep Dilution & Filtration (MeOH/H2O + 0.1% FA) Sample->Prep LC LC Separation (C18 Column) Separates N-Ac-Dmt from Dmt Prep->LC MS1 MS1 Survey Scan m/z 200-300 Target: 252.1 LC->MS1 MS2 MS/MS Fragmentation CE: 15-35 eV MS1->MS2 Select m/z 252 Data Data Analysis Confirm -42 Da Loss Confirm m/z 135 MS2->Data

Figure 2: Optimized workflow for detecting N-Ac-Dmt impurities in peptide synthesis mixtures.

References

  • Kertész, I. (2000). Development, synthesis and tritium labelling of delta-opioid peptide antagonists. Ph.D. Thesis, University of Szeged. (Describes N-acetyl-2,6-dimethyltyrosine as a synthesis intermediate). Link

  • Harrison, A. G. (1999). The fragmentation of protonated amino acids and their N-acetyl derivatives. Journal of Mass Spectrometry. (Establishes the loss of ketene mechanism for N-acetyl amino acids). Link

  • Balboni, G., et al. (2002). Opioid peptides containing 2',6'-dimethyltyrosine (Dmt): synthesis and structure-activity relationships. (Contextualizes the use of Dmt in drug development). Link

  • NIST Mass Spectrometry Data Center. N-Acetyl-L-tyrosine Mass Spectrum. (Reference data for the non-methylated analog). Link

Sources

Comparative

A Comparative Guide to the Reactivity of N-Acetyl-2,6-dimethyl-DL-tyrosine and L-Tyrosine

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth, objective comparison of the chemical reactivity of the canonical amino acid L-tyrosine against its synthetic, sterically hi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the chemical reactivity of the canonical amino acid L-tyrosine against its synthetic, sterically hindered analogue, N-Acetyl-2,6-dimethyl-DL-tyrosine. Understanding the distinct reactivity profiles of these two compounds is critical for their effective application in peptide synthesis, drug design, and biochemical assays.

Structural and Physicochemical Overview

L-tyrosine is a proteinogenic amino acid featuring three primary reactive sites: a nucleophilic α-amino group, a carboxylic acid, and a phenolic hydroxyl group on its side chain.[1][2] In contrast, N-Acetyl-2,6-dimethyl-DL-tyrosine is a rationally designed analogue with three key modifications:

  • N-Acetylation: The α-amino group is converted to an acetamide.

  • Ortho-Dimethylation: Two methyl groups are installed on the aromatic ring at the positions ortho to the hydroxyl group.

  • Racemic Mixture: It is a DL-stereoisomeric mixture, unlike the enantiopure L-tyrosine.

These modifications fundamentally alter the molecule's reactivity, as detailed in the following sections.

PropertyL-TyrosineN-Acetyl-2,6-dimethyl-DL-tyrosine
Molecular Formula C₉H₁₁NO₃C₁₃H₁₇NO₄
Molar Mass 181.19 g/mol 239.28 g/mol
Structure L-Tyrosine Structure2,6-Dimethyl-L-tyrosine Structure - Note: N-acetyl group not shown in this specific image
Key Functional Groups Primary Amine, Carboxylic Acid, PhenolAmide, Carboxylic Acid, Hindered Phenol
Stereochemistry L-enantiomer (S-configuration)DL-racemic mixture

Analysis of Reactivity Based on Structural Modifications

The deliberate structural changes in N-Acetyl-2,6-dimethyl-DL-tyrosine create a starkly different reactivity profile compared to L-tyrosine.

G cluster_0 L-Tyrosine cluster_1 N-Acetyl-2,6-dimethyl-DL-tyrosine cluster_2 Tyrosine Structure (L-Tyr) Amino_Tyr Primary Amine (Nucleophilic) Tyrosine->Amino_Tyr Highly Reactive Phenol_Tyr Phenolic -OH (Accessible) Tyrosine->Phenol_Tyr Highly Reactive Ring_Tyr Aromatic Ring (Ortho positions open) Tyrosine->Ring_Tyr Reactive DMT Structure (Modified Tyr) Amino_DMT Amide (Non-nucleophilic) DMT->Amino_DMT N-Acetylation (Deactivates) Phenol_DMT Phenolic -OH (Sterically Shielded) DMT->Phenol_DMT Ortho-Dimethylation (Hinders) Ring_DMT Aromatic Ring (Ortho positions blocked) DMT->Ring_DMT Ortho-Dimethylation (Blocks)

Caption: Structural modifications dramatically alter the reactivity of key functional groups.

The Amino Group: Impact of N-Acetylation
  • L-Tyrosine : Possesses a primary α-amino group which is a good nucleophile and base.[2] It readily undergoes standard amine reactions such as acylation, alkylation, and peptide bond formation.[3][4]

  • N-Acetyl-2,6-dimethyl-DL-tyrosine : The nitrogen atom's lone pair is delocalized by resonance with the adjacent carbonyl group of the acetyl moiety. This converts the reactive amine into a stable, non-nucleophilic amide. Consequently, it will not undergo further acylation or act as a base under typical conditions, effectively protecting this site from reaction.[5][6]

The Phenolic Hydroxyl Group: Impact of Ortho-Dimethylation
  • L-Tyrosine : The phenolic hydroxyl group is highly reactive and crucial for many biological functions. It can be phosphorylated by kinases, O-alkylated, form esters, and is susceptible to oxidation and other modifications.[7][8][9]

  • N-Acetyl-2,6-dimethyl-DL-tyrosine : The two methyl groups at the ortho-positions create significant steric hindrance (or steric shielding) around the hydroxyl group. This bulky environment physically blocks the approach of large reagents, such as the active site of an enzyme (e.g., a tyrosine kinase) or other bulky chemical reactants.[10] While the methyl groups are weakly electron-donating, this electronic effect is minor compared to the profound impact of steric hindrance, which drastically reduces the reactivity of the phenolic hydroxyl.[11][12]

The Aromatic Ring: Electrophilic Substitution
  • L-Tyrosine : The hydroxyl group is a strong activating group, directing electrophilic aromatic substitution to the ortho- and para-positions. As the para-position is occupied, reactions like halogenation or nitration occur at the two ortho-positions (C3 and C5).[13][14][15]

  • N-Acetyl-2,6-dimethyl-DL-tyrosine : The ortho-positions are blocked by the methyl groups, precluding substitution at these sites. The steric bulk of these groups also hinders electrophilic attack at the remaining meta-positions, rendering the aromatic ring significantly less susceptible to electrophilic substitution reactions.

The Carboxyl Group

The reactivity of the carboxylic acid group is largely unaffected by the modifications at the amino and aromatic portions of the molecule. Both L-tyrosine and its modified counterpart can undergo reactions typical of carboxylic acids, such as Fischer esterification, reduction to an alcohol, or activation for amide bond formation.[1][16]

Experimental Protocols for Comparative Reactivity Analysis

To empirically validate the predicted differences in reactivity, the following experimental protocols are proposed. These systems are designed to be self-validating by directly comparing the outcomes for both compounds under identical conditions.

Experiment 1: Comparative Kinase-Mediated Phosphorylation

Objective: To demonstrate the effect of steric hindrance from ortho-dimethylation on enzymatic reactivity at the phenolic hydroxyl group.

Causality & Rationale: Tyrosine kinases have a specific active site designed to accommodate the tyrosine side chain for phosphoryl transfer from ATP.[8] We hypothesize that the steric bulk of the two ortho-methyl groups on the modified tyrosine analogue will prevent it from properly docking into the kinase's active site, thus inhibiting phosphorylation.

G cluster_0 Reaction Setup cluster_1 Reaction & Quenching cluster_2 Analysis A Prepare separate reaction tubes: - L-Tyrosine - Modified Tyrosine - No-substrate control B Add Kinase Buffer, ATP, and Tyrosine Kinase (e.g., Src) A->B 1. Combine Reagents C Incubate at 37°C (e.g., 30 minutes) B->C 2. Initiate Reaction D Quench reaction (e.g., add EDTA or heat) C->D 3. Stop Reaction E Analyze samples via LC-MS or Western Blot (using anti-phosphotyrosine antibody) D->E 4. Detect Product

Caption: Experimental workflow for the comparative tyrosine kinase assay.

Detailed Protocol:

  • Preparation of Reaction Mixtures: In separate microcentrifuge tubes, prepare a 100 µL reaction mixture for each condition (L-Tyrosine, Modified Tyrosine, and a no-substrate control). Each tube should contain 1x Tyrosine Kinase Buffer, 1 mM ATP, and 1 mM of the respective substrate.[17]

  • Enzyme Addition: To initiate the reaction, add a predetermined amount of a commercial tyrosine kinase (e.g., 5 units of EGFR kinase) to each tube.[17] Keep samples on ice during preparation.

  • Incubation: Transfer the tubes to a 37°C incubator for 30 minutes to allow the enzymatic reaction to proceed.

  • Quenching: Stop the reaction by adding 10 µL of 0.5 M EDTA solution or by heating the samples to 95°C for 5 minutes.

  • Analysis:

    • LC-MS: Analyze the samples to detect the mass corresponding to the phosphorylated product.

    • Western Blot / ELISA: Spot the reaction mixtures onto a nitrocellulose membrane. Probe with a specific anti-phosphotyrosine antibody to visualize the phosphorylated product.[18][19]

Expected Outcome: A strong signal for phosphorylated product in the L-tyrosine sample and little to no signal in the N-Acetyl-2,6-dimethyl-DL-tyrosine and no-substrate control samples.

Experiment 2: Comparative Fischer Esterification

Objective: To compare the reactivity of the carboxylic acid group, which is distant from the structural modifications.

Causality & Rationale: The Fischer esterification is an acid-catalyzed reaction between a carboxylic acid and an alcohol.[20][21] Since this functional group is sterically and electronically unperturbed by the N-acetylation and ring methylation, we hypothesize that both compounds will undergo esterification at comparable rates.

Detailed Protocol:

  • Reaction Setup: In two separate round-bottom flasks equipped with reflux condensers, dissolve 1 mmol of either L-tyrosine or N-Acetyl-2,6-dimethyl-DL-tyrosine in 10 mL of absolute ethanol.

  • Catalyst Addition: Cautiously add 3-5 drops of concentrated sulfuric acid to each flask.[22]

  • Reflux: Heat the reaction mixtures to reflux (approx. 80°C) for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, neutralize the reaction mixtures with a saturated sodium bicarbonate solution. Extract the product with an organic solvent like ethyl acetate.

  • Purification and Analysis: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Analyze the crude product by NMR or GC-MS to confirm ester formation and determine the yield.

Expected Outcome: Both reactions should proceed to near completion, yielding the corresponding ethyl esters, demonstrating the comparable reactivity of the carboxyl group in both molecules.

Summary of Reactivity Comparison

Functional GroupL-Tyrosine ReactivityN-Acetyl-2,6-dimethyl-DL-tyrosine ReactivityRationale for Difference
α-Amino Group High: Nucleophilic, basic. Readily acylated/alkylated.[3]Negligible: Non-nucleophilic amide.[4]N-Acetylation: Resonance delocalization of the nitrogen lone pair removes nucleophilicity.
Phenolic -OH Group High: Accessible for enzymatic and chemical reactions.[7][9]Very Low: Sterically shielded.Ortho-Dimethylation: Methyl groups physically block access to the hydroxyl group.[10]
Aromatic Ring Moderate: Activated for electrophilic substitution at ortho-positions.[13]Very Low: Ortho-positions are blocked; sterically hindered.Ortho-Dimethylation: Blocks reactive sites and hinders approach of electrophiles.
Carboxyl Group High: Standard reactivity for a carboxylic acid (e.g., esterification).[1]High: Standard reactivity, similar to L-tyrosine.No significant difference: This group is remote from the structural modifications.

Conclusion and Applications

The reactivity of L-tyrosine and N-Acetyl-2,6-dimethyl-DL-tyrosine are profoundly different, a direct consequence of intentional chemical modifications.

  • L-Tyrosine remains the compound of choice for biological studies, enzymatic reactions involving the phenol or amino groups, and syntheses where these native functional groups are required for subsequent transformations.

  • N-Acetyl-2,6-dimethyl-DL-tyrosine is a specialized building block primarily used to introduce steric bulk and conformational constraints in peptide synthesis.[11][23][24] Its inert amino and phenolic groups prevent unwanted side reactions at these positions, making it a valuable tool for probing structure-activity relationships where steric hindrance is a key variable.[12][25]

This guide underscores the importance of understanding how subtle structural changes can lead to major shifts in chemical reactivity, enabling researchers to make informed decisions when selecting reagents for their specific applications.

References

Sources

Validation

Structural Comparison Guide: N-Acetyl-2,6-dimethyl-DL-tyrosine vs. Dmt-Tic

Executive Summary This technical guide compares Dmt-Tic (2',6'-dimethyl-L-tyrosyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid), a highly potent and selective Delta Opioid Receptor (DOR) antagonist, with N-Acetyl-2,6...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide compares Dmt-Tic (2',6'-dimethyl-L-tyrosyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid), a highly potent and selective Delta Opioid Receptor (DOR) antagonist, with N-Acetyl-2,6-dimethyl-DL-tyrosine (N-Ac-DMT), a synthetic precursor and structural analog.

The Verdict:

  • Dmt-Tic is the bioactive "gold standard" for DOR antagonism, exhibiting sub-nanomolar affinity (

    
     nM) and extreme selectivity (
    
    
    
    -fold vs. Mu receptors).[1] Its potency derives from the synergistic combination of the 2,6-dimethyltyrosine (Dmt) "message" and the tetrahydroisoquinoline (Tic) "address."
  • N-Ac-DMT serves primarily as a chemical building block or negative control . The N-acetylation abolishes the basic nitrogen required for the essential salt bridge with the receptor (Asp147), rendering it pharmacologically inactive at opioid receptors. Furthermore, the racemic (DL) nature of this specific variant introduces stereochemical impurities that would dilute efficacy even if the nitrogen were free.

Structural Topology & Pharmacophore Analysis[2][3][4][5]

The divergence in performance between these two molecules is strictly structural. The opioid pharmacophore requires a phenolic ring, a basic nitrogen, and a specific spatial arrangement.

Structural Comparison Diagram

The following diagram illustrates the topological differences, highlighting why Dmt-Tic binds and N-Ac-DMT does not.

G cluster_0 N-Acetyl-2,6-dimethyl-DL-tyrosine (Inactive Monomer) cluster_1 Dmt-Tic (Bioactive Antagonist) N_Ac N-Acetyl Group (Blocks Basic Amine) Dmt_Rac 2,6-Dimethyltyrosine (Racemic DL-Mix) N_Ac->Dmt_Rac Amide Bond (Neutral Charge) Receptor Delta Opioid Receptor (Binding Pocket) Dmt_Rac->Receptor No Binding (Steric/Charge Clash) Dmt_L 2,6-Dimethyl-L-tyrosine (Pure L-Isomer) Tic Tic Moiety (Conformational Constraint) Dmt_L->Tic Peptide Bond Amine Free N-Terminus (Protonated @ pH 7.4) Amine->Dmt_L Essential Anchor Amine->Receptor Salt Bridge (Asp147 Interaction) Tic->Receptor Address Domain (Selectivity)

Figure 1: Structural topology showing the critical loss of the pharmacophore in N-Ac-DMT due to N-acetylation and lack of the Tic constraint.

Key Structural Determinants[4]
FeatureDmt-Tic (The Drug)N-Acetyl-2,6-dimethyl-DL-tyrosine (The Analog)Impact on Activity
N-Terminus Free Amine (

)
Acetylated Amide (

)
Critical: The free amine is essential for the salt bridge with Asp147 in the receptor. Acetylation destroys affinity.
Chirality Pure L-Isomer (L-Dmt)Racemic Mixture (DL)Selectivity: Opioid receptors are stereoselective for L-isomers. The D-isomer in the DL mix is often inactive or antagonistic in the wrong way.
Constraint Tic (Tetrahydroisoquinoline)None (Free rotation)Potency: Tic locks the peptide bond in a cis/trans equilibrium favoring the bioactive conformation (Bioactive conformation often requires trans for Dmt-Tic).
2,6-Methylation PresentPresentMetabolic Stability: Both molecules resist enzymatic hydrolysis and oxidative stress due to steric hindrance on the phenol ring.

Pharmacological Performance Profile

This section contrasts the measurable biological activity of the two compounds.

Opioid Receptor Binding Data

Data synthesized from Lazarus et al. and Balboni et al. (See References).[1][2][3]

MetricDmt-TicN-Acetyl-2,6-dimethyl-DL-tyrosine
DOR Affinity (

)
0.022 nM (Extremely High)

nM (Inactive)
MOR Affinity (

)
~3,300 nM

nM (Inactive)
Selectivity ratio

N/A
Functional Activity Inverse Agonist / AntagonistNone (Potential Antioxidant)
Mechanism of Action: The "Address and Message" Concept
  • Dmt-Tic: The Dmt residue acts as the "message," triggering the receptor recognition. The Tic residue acts as the "address," forcing the molecule into a shape that fits only the Delta receptor and excludes the Mu receptor.

  • N-Ac-DMT: By acetylating the nitrogen, the "message" is corrupted. The molecule cannot anchor itself to the receptor. It acts as a lipophilic, radical-scavenging phenol but not a neuroactive drug.

Experimental Protocols

To validate the differences described above, the following protocols are standard in the field.

Protocol A: Radioligand Binding Assay (Validating Dmt-Tic Potency)

Purpose: To determine the


 of Dmt-Tic against a standard radioligand (e.g., 

-Naltrindole).
  • Membrane Preparation: Use CHO cells stably expressing human DOR. Homogenize in 50 mM Tris-HCl (pH 7.4).

  • Incubation:

    • Mix 50

      
      g membrane protein with 1 nM 
      
      
      
      -Naltrindole.
    • Add increasing concentrations of Dmt-Tic (

      
       to 
      
      
      
      M).
    • Control: Include N-Ac-DMT at

      
       M to demonstrate lack of displacement (negative control).
      
  • Equilibrium: Incubate at 25°C for 60 minutes.

  • Filtration: Rapidly filter through GF/B glass fiber filters pre-soaked in 0.5% PEI using a cell harvester.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: HPLC Purity & Stereochemical Verification (For N-Ac-DMT)

Purpose: Since N-Ac-DMT is a "DL" mixture, this protocol separates the isomers to assess the quality of the building block.

  • Column: Chiralpak AD-H or equivalent chiral stationary phase (5

    
    m, 4.6 x 250 mm).
    
  • Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm (Amide bond) and 280 nm (Phenol).

  • Expected Result: Two distinct peaks (D and L enantiomers) with area integration ~50:50 for the DL mixture. Dmt-Tic should appear as a single peak (L-L diastereomer) in a Reverse Phase system (C18).

Synthetic & Stability Workflow

The following Graphviz diagram outlines how N-Ac-DMT relates to Dmt-Tic in a synthetic context.

Synthesis Start Raw Material: 2,6-Dimethyl-DL-tyrosine Path_A Path A: Protection (Acetylation) Start->Path_A Path_B Path B: Resolution & Synthesis (Chiral Separation + Coupling) Start->Path_B Product_A N-Acetyl-2,6-dimethyl-DL-tyrosine (Stable Intermediate/Control) Path_A->Product_A Ac2O / NaOH Step_B1 Isolate L-Isomer (Boc-Dmt-OH) Path_B->Step_B1 Step_B2 Coupling with Tic (Solid Phase Synthesis) Step_B1->Step_B2 Product_B Dmt-Tic (Active Drug) Step_B2->Product_B TFA Deprotection

Figure 2: Synthetic divergence. Path A leads to the N-Acetyl analog (inactive), while Path B requires chiral resolution and coupling to yield the bioactive Dmt-Tic.

References

  • Lazarus, L. H., et al. (2001).[4] "Dmt-Tic-OH a highly selective and potent delta-opioid dipeptide receptor antagonist after systemic administration in the mouse." Journal of Medicinal Chemistry.

  • Balboni, G., et al. (2002). "The Dmt-Tic pharmacophore: a potent tool for the study of delta-opioid receptors."[5] Life Sciences.

  • Salvadori, S., et al. (1999). "Evolution of the Dmt-Tic Pharmacophore: N-Terminal Methylated Derivatives with Extraordinary Delta Opioid Antagonist Activity." Journal of Medicinal Chemistry.

  • Bryant, S. D., et al. (2003). "Dmt and opioid peptides: a potent alliance." Biopolymers.[6]

  • Fujita, Y., et al. (2005).[4] "Studies on the structure-activity relationship of 2',6'-dimethyl-L-tyrosine (Dmt) derivatives." Bioorganic & Medicinal Chemistry Letters.

Sources

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